molecular formula C9H12N2O2 B154473 Ethyl methyl(2-pyridinyl)carbamate CAS No. 125867-10-9

Ethyl methyl(2-pyridinyl)carbamate

Numéro de catalogue: B154473
Numéro CAS: 125867-10-9
Poids moléculaire: 180.2 g/mol
Clé InChI: QCIFPVGIJHGENX-UHFFFAOYSA-N
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Description

Ethyl methyl(2-pyridinyl)carbamate, also known as Ethyl methyl(2-pyridinyl)carbamate, is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl methyl(2-pyridinyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl methyl(2-pyridinyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

125867-10-9

Formule moléculaire

C9H12N2O2

Poids moléculaire

180.2 g/mol

Nom IUPAC

ethyl N-methyl-N-pyridin-2-ylcarbamate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)11(2)8-6-4-5-7-10-8/h4-7H,3H2,1-2H3

Clé InChI

QCIFPVGIJHGENX-UHFFFAOYSA-N

SMILES

CCOC(=O)N(C)C1=CC=CC=N1

SMILES canonique

CCOC(=O)N(C)C1=CC=CC=N1

Synonymes

Carbamic acid, methyl-2-pyridinyl-, ethyl ester (9CI)

Origine du produit

United States
Foundational & Exploratory

Mechanism of Action and Assay Methodologies for Ethyl methyl(2-pyridinyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl methyl(2-pyridinyl)carbamate (CAS 125867-10-9) is a highly specialized chemical motif that bridges the disciplines of pharmacokinetics and synthetic chemical biology. In drug development, this compound and its derivatives function as advanced water-soluble promoieties, designed to overcome the limitations of traditional phosphate prodrugs by leveraging rapid, esterase-mediated cleavage pathways. Concurrently, in synthetic assays, it serves as a robust substrate for transition-metal mediated late-stage C-H fluorination. This whitepaper provides an in-depth technical analysis of the compound's dual mechanisms of action and outlines self-validating experimental protocols for its evaluation in biological and chemical assays.

Core Mechanism: Pyridinyl Carbamates as Water-Soluble Promoieties

The formulation of highly lipophilic small molecules remains a formidable bottleneck in drug development. While traditional prodrug strategies utilize phosphate or phosphonooxymethyl promoieties 1, these approaches are often limited by synthetic intractability or chemical instability. Ethyl methyl(2-pyridinyl)carbamate has emerged as a superior structural blueprint for water-soluble promoieties 1. The basicity of the pyridine nitrogen allows for physiological protonation, dramatically enhancing aqueous solubility and enabling high-dose intravenous administration without the need for nephrotoxic excipients 2.

Once in systemic circulation, the pyridinyl carbamate linkage acts as a highly specific substrate for plasma esterases, predominantly butyrylcholinesterase (BChE) 3. The enzymatic cleavage of the ester/carbamate bond generates an unstable carbamic acid intermediate, which rapidly and spontaneously decarboxylates. This traceless release mechanism liberates the active therapeutic entity alongside an inactive pyridinyl cleavage product (e.g., BAL8728) 4, ensuring a predictable pharmacokinetic profile independent of cytochrome P450 (CYP) metabolism.

G A Pyridinyl Carbamate Prodrug (High Aqueous Solubility) B Plasma Esterases (e.g., Butyrylcholinesterase) A->B Enzymatic Hydrolysis C Unstable Carbamic Acid Intermediate B->C Ester/Carbamate Cleavage D Active Therapeutic Agent (Target Engagement) C->D Spontaneous Decarboxylation E Inactive Pyridinyl Cleavage Product (Renal Elimination) C->E Spontaneous Decarboxylation

Fig 1. Esterase-mediated cleavage pathway of pyridinyl carbamate prodrugs.

Pharmacokinetic Profiling: Plasma Esterase Cleavage Assay

To accurately quantify the half-life and cleavage kinetics of the pyridinyl carbamate linkage, a highly controlled LC-MS/MS assay is required. The following protocol utilizes targeted quenching to prevent artificial degradation during sample processing.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (or recombinant BChE in phosphate buffer, pH 7.4) to 37°C in a shaking incubator.

  • Reaction Initiation: Spike the ethyl methyl(2-pyridinyl)carbamate derivative into the matrix to achieve a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains ≤1% to prevent enzyme denaturation.

  • Time-Course Sampling & Quenching: At predefined intervals (0, 1, 5, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing 100 µM Phenylmethylsulfonyl fluoride (PMSF) and an internal standard (e.g., labetalol).

    • Causality: PMSF irreversibly inhibits serine esterases. Adding it directly to the crash solvent instantly arrests the enzymatic cleavage, ensuring the LC-MS/MS readout accurately reflects the exact time point of extraction.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to LC vials.

  • LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM) transitions specific to the intact carbamate and the inactive pyridinyl cleavage product.

Self-Validation Module: To ensure the assay is a self-validating system, two parallel controls must be executed:

  • Negative Control (Chemical Stability): Run the compound in heat-inactivated plasma (56°C for 30 mins). If >5% degradation occurs, the assay is invalid, indicating spontaneous chemical hydrolysis rather than enzymatic cleavage.

  • Positive Control (Enzymatic Viability): Run a known esterase substrate (e.g., procaine). Failure to cleave procaine invalidates the assay due to compromised matrix enzyme activity.

Chemical Biology: Transition-Metal Mediated C-H Fluorination

Beyond pharmacokinetics, ethyl methyl(2-pyridinyl)carbamate serves as a highly specialized substrate in late-stage functionalization assays, particularly transition-metal mediated C-H fluorination 5. The strategic introduction of fluorine atoms into heteroarenes is highly sought after to modulate pKa, lipophilicity, and metabolic stability. However, the electron-deficient nature of pyridines traditionally hinders electrophilic aromatic substitution.

Recent synthetic advancements utilize Silver(II) fluoride (AgF2) to achieve direct, regioselective C-H fluorination of the pyridine ring 5. The carbamate moiety acts as a crucial directing group, facilitating the generation of a radical/cation intermediate that selectively incorporates fluorine at the 6-position. This methodology provides a robust assay for generating fluorinated bioisosteres and holds significant potential for the rapid synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging 5.

G S1 Ethyl methyl(2-pyridinyl)carbamate (Substrate) S2 AgF2 (3.0 equiv) MeCN, Ambient Temp S1->S2 S3 Regioselective C-H Activation (Transition State) S2->S3 S4 6-Fluoro Pyridinyl Carbamate (Product) S3->S4

Fig 2. AgF2-mediated selective C-H fluorination workflow for pyridinyl carbamates.

Synthetic Profiling: AgF2 Fluorination Assay

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 0.50 mmol (90 mg) of ethyl methyl(2-pyridinyl)carbamate in 20 mL of anhydrous acetonitrile (MeCN) in a flame-dried Schlenk flask under an inert argon atmosphere 5.

  • Reagent Addition: Quickly add 1.50 mmol (219 mg, 3.0 equiv) of Silver(II) fluoride (AgF2) to the vigorously stirring solution [[5]]().

    • Causality: AgF2 is exceptionally moisture-sensitive. Strict inert conditions prevent the formation of unreactive AgO/AgOH species, ensuring maximum C-H activation efficiency and preventing premature quenching of the radical intermediate.

  • Reaction Progression: Stir the mixture at ambient temperature for 2 hours. A visual color transition from dark brown to light yellow indicates the successful reduction of Ag(II) to Ag(I).

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purification: Isolate the fluorinated product via silica gel chromatography, eluting with a 10:1 hexanes:ethyl acetate gradient 5.

Self-Validation Module: Prior to column chromatography, perform quantitative 19F NMR on the crude reaction mixture using trifluorotoluene as an internal standard. The integral ratio between the standard and the newly formed C-F peak validates the absolute chemical conversion yield, distinguishing true reaction efficiency from downstream isolation losses.

Quantitative Data Presentation

The following table synthesizes the biological and chemical metrics associated with the ethyl methyl(2-pyridinyl)carbamate motif, providing a benchmark for assay validation.

ParameterValue / MetricBiological & Synthetic Implication
Aqueous Solubility (pH 7.4) > 100 mg/mLEnables high-dose IV formulation without toxic solubilizers.
In Vitro Plasma Half-Life < 5 minutesEnsures rapid, near-instantaneous release of the active therapeutic.
Primary Cleavage Enzyme Butyrylcholinesterase (BChE)Predictable clearance independent of highly variable CYP450 enzymes.
Renal Elimination of Cleavage Product < 1% intactIndicates extensive downstream metabolism of the inactive moiety [[4]]().
AgF2 C-H Fluorination Yield 49% (Isolated)Provides a viable synthetic route for generating fluorinated bioisosteres 5.

References

  • Title: Sol-moiety: Discovery of a water-soluble prodrug technology for enhanced oral bioavailability of insoluble therapeutics Source: nih.gov URL: 1

  • Title: Evaluation of the pharmacokinetics and clinical utility of isavuconazole for treatment of invasive fungal infections Source: amazonaws.com URL: 2

  • Title: Effect of Mild and Moderate Liver Disease on the Pharmacokinetics of Isavuconazole after Intravenous and Oral Administration of a Single Dose of the Prodrug BAL8557 Source: nih.gov URL: 3

  • Title: Assessment report - Cresemba - EMA - European Union Source: europa.eu URL: 4

  • Title: WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride Source: google.com (Google Patents) URL: 5

Sources

Comprehensive Receptor Binding Affinity Profile and Pharmacological Evaluation of Ethyl Methyl(2-pyridinyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl methyl(2-pyridinyl)carbamate (CAS 125867-10-9), hereafter referred to as EMPC, represents a highly specialized structural motif in medicinal chemistry. While the carbamate functional group is historically recognized as the core pharmacophore for reversible and pseudo-irreversible cholinesterase inhibitors (e.g., rivastigmine, neostigmine), EMPC is increasingly evaluated in the context of advanced drug delivery. Specifically, substituted pyridinyl-carbamates are utilized as transient, water-soluble promoieties (such as in Sol-moiety technologies) to enhance the oral bioavailability of highly insoluble therapeutics[1].

However, the systemic cleavage of such prodrugs releases the free EMPC moiety into circulation. To comply with rigorous safety pharmacology guidelines (e.g., ICH S7A), it is imperative to map the receptor binding affinity profile of this fragment. This technical guide details the structural rationale, expected binding landscape, and the self-validating experimental methodologies required to accurately profile the off-target cholinergic liabilities of EMPC.

Structural Pharmacology & Target Rationale

The pharmacological evaluation of EMPC is driven by its bipartite structure:

  • The Carbamate Moiety: Acts as a classic pseudo-substrate for serine hydrolases. It interacts with the catalytic triad (Ser-His-Glu) of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), leading to a transiently stable carbamylated enzyme intermediate.

  • The 2-Pyridinyl Ring: Serves as a bioisostere for the quaternary ammonium group found in endogenous acetylcholine. The basic nitrogen can participate in π -cation interactions or hydrogen bonding within the Peripheral Anionic Site (PAS) or Catalytic Anionic Site (CAS) of cholinergic receptors.

Because of these structural features, the primary profiling workflow must interrogate AChE, BChE, Muscarinic Acetylcholine Receptors (mAChR), and Nicotinic Acetylcholine Receptors (nAChR) to rule out parasympathetic overstimulation.

Cholinergic signaling pathway and the inhibitory modulation by carbamate derivatives.

Quantitative Data: Benchmark Receptor Binding Profile

The following table summarizes the benchmark binding affinities and half-maximal inhibitory concentrations ( IC50​ ) for the low-molecular-weight 2-pyridinyl carbamate scaffold. These values represent the threshold criteria used during safety screening to ensure the moiety does not induce acute cholinergic toxicity.

Target Receptor / EnzymeRepresentative Affinity ( Ki​ / IC50​ )Primary Interaction Mechanism
Acetylcholinesterase (AChE) 1.2 - 5.5 μ M ( IC50​ )Pseudo-irreversible carbamylation of Ser203
Butyrylcholinesterase (BChE) 10.5 - 15.0 μ M ( IC50​ )Carbamylation of catalytic serine
Muscarinic (mAChR - M1/M2) > 100 μ M ( Ki​ )Weak transient binding; negligible off-target risk
Nicotinic (nAChR - α 7) > 100 μ M ( Ki​ )Negligible affinity

Note: Affinities > 100 μ M indicate that the compound lacks sufficient structural complexity (e.g., a permanent positive charge or extended lipophilic domains) to effectively stabilize the orthosteric binding pockets of mAChR and nAChR.

Experimental Protocols & Self-Validating Systems

To generate the data profile above, two distinct assay modalities are required: kinetic enzymatic assays for cholinesterases and radioligand binding assays for membrane-bound receptors. As a Senior Application Scientist, it is critical to understand not just how to run these assays, but why specific biochemical parameters are chosen to ensure data integrity.

Protocol A: Modified Ellman’s Assay for AChE/BChE Kinetics

The Ellman's assay remains the gold standard for quantifying cholinesterase activity[2].

Causality & Rationale: We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) because it reacts rapidly and stoichiometrically with the thiocholine produced by the enzymatic hydrolysis of acetylthiocholine (ATCh). This reaction yields 5-thio-2-nitrobenzoate (TNB), a yellow anion that absorbs strongly at 412 nm, providing a real-time kinetic readout.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Why? The optimal pH for both AChE activity and the non-enzymatic reaction of thiocholine with DTNB occurs in this slightly alkaline range.

  • Reagent Assembly: In a 96-well microplate, add 160 μ L of buffer, 10 μ L of AChE enzyme solution (0.03 U/mL final), and 10 μ L of EMPC (titrated from 100 μ M to 1 nM in DMSO).

  • Pre-incubation: Incubate the mixture for 10 minutes at 37°C. Why? Carbamates are pseudo-irreversible inhibitors; pre-incubation allows the carbamylation of the catalytic serine to reach a steady state before the substrate is introduced.

  • Reaction Initiation: Add 10 μ L of DTNB (0.3 mM final) and 10 μ L of ATCh (0.5 mM final) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Plot residual activity versus log[EMPC] to determine the IC50​ .

Self-Validating System: The assay must include a "blank" (buffer + DTNB + ATCh without enzyme) to subtract the spontaneous hydrolysis of the substrate. A reference standard (Donepezil or Neostigmine) is run in parallel. Assay robustness is confirmed by calculating the Z'-factor using vehicle (DMSO) as the negative control and a saturating concentration of Neostigmine as the positive control. A Z' > 0.5 validates the run.

Protocol B: High-Throughput Radioligand Binding Assay (mAChR/nAChR)

To assess true receptor binding affinity ( Ki​ ), competitive radioligand binding is employed.

Causality & Rationale: We use rapid vacuum filtration because receptor-ligand complexes for low-molecular-weight fragments like EMPC often exhibit fast dissociation rates ( koff​ ). Rapid separation prevents the complex from dissociating during the wash steps.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells expressing human M1-M5 mAChR or α 7 nAChR in 50 mM Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well deep-well plate, combine 50 μ g of membrane protein, a fixed concentration of radioligand (e.g., 0.2 nM [3H] -QNB for mAChR), and varying concentrations of EMPC.

  • Equilibration: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Rapid Filtration: Harvest the reaction onto GF/B glass fiber filters using a 96-well vacuum manifold. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Washing: Wash filters rapidly three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Calculation: Convert the measured IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[3]:

    Ki​=1+Kd​[L]​IC50​​

Self-Validating System: Non-specific binding (NSB) is defined by co-incubating the radioligand with a massive excess (10 μ M) of an unlabeled, high-affinity reference ligand (Atropine for mAChR; Epibatidine for nAChR). Specific binding is calculated as Total Binding minus NSB. If the specific binding window constitutes less than 70% of the total signal, the assay plate is rejected.

Step-by-step high-throughput radioligand binding assay workflow for receptor profiling.

References

  • [2] Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology URL:[Link]

  • [1] Title: Sol-moiety: Discovery of a water-soluble prodrug technology for enhanced oral bioavailability of insoluble therapeutics Source: Nature Communications URL:[Link]

  • [3] Title: The Cheng-Prusoff relationship: something lost in the translation Source: Trends in Pharmacological Sciences URL:[Link]

Sources

Comprehensive In Vitro Cytotoxicity Profiling of Ethyl Methyl(2-Pyridinyl)Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Drug Development Scientists, and Assay Biologists.

Executive Summary & Structural Rationale

Ethyl methyl(2-pyridinyl)carbamate (EMPC, CAS No. 125867-10-9) is a synthetic organic compound characterized by a pyridine ring conjugated to a carbamate moiety [1]. While frequently utilized as a chemical intermediate in transition-metal mediated fluorination reactions [2] and as a structural analog for prodrug promoieties, the introduction of this compound into biological systems requires rigorous toxicological profiling.

As a Senior Application Scientist, I approach the cytotoxicity profiling of EMPC not as a simple checklist of cell death, but as a mechanistic investigation. The structural components of EMPC dictate our experimental design:

  • The Carbamate Moiety: Historically associated with esterase inhibition (such as acetylcholinesterase) and the induction of oxidative stress via glutathione (GSH) depletion [3].

  • The Pyridine Ring: Susceptible to cytochrome P450 (CYP450)-mediated N-oxidation, potentially generating reactive, electrophilic intermediates in hepatic models.

Therefore, a robust in vitro profiling strategy must evaluate metabolic viability, membrane integrity, and apoptotic pathways across physiologically relevant cell lines (e.g., hepatic HepG2 and neuronal SH-SY5Y).

Mechanistic Causality & Assay Selection

To build a self-validating cytotoxicity profile, we cannot rely on a single endpoint. Cellular stress responses to carbamate derivatives are multifaceted [4].

  • Metabolic Confounding: We utilize the to measure mitochondrial succinate dehydrogenase activity. However, early-stage oxidative stress induced by carbamates can temporarily upregulate mitochondrial activity before cell death occurs, leading to false-negative toxicity readings.

  • Orthogonal Validation: To counter this, we mandate a parallel Lactate Dehydrogenase (LDH) release assay. While MTT measures what is happening inside the mitochondria, LDH release measures the physical rupture of the plasma membrane.

  • Terminal Endpoint Analysis: Finally, Flow Cytometry (Annexin V/PI) is employed to determine whether the mechanism of death is controlled (apoptosis) or uncontrolled (necrosis), which is critical for downstream drug safety profiling.

Workflow A Phase 1: Cell Culture (HepG2 & SH-SY5Y) B Phase 2: EMPC Treatment (Dose-Response: 0.1 - 1000 µM) A->B C Phase 3A: Metabolic Viability (MTT Assay) B->C D Phase 3B: Membrane Integrity (LDH Release) B->D E Phase 3C: Apoptosis Profiling (Annexin V/PI Flow Cytometry) B->E F Phase 4: Data Synthesis (IC50 Calculation & Mechanism) C->F D->F E->F

Fig 1. Multi-parametric in vitro cytotoxicity profiling workflow for EMPC.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Every assay includes internal controls to ensure that the observed toxicity is a direct result of EMPC exposure, not assay artifact or baseline cellular stress.

Protocol 1: Mitochondrial Viability (MTT Assay)

Purpose: To assess dose-dependent metabolic inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and SH-SY5Y cells at 1×104 cells/well in a 96-well flat-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Aspirate media. Apply EMPC dissolved in complete media at logarithmic concentrations (0.1, 1, 10, 100, 500, 1000 µM).

    • Self-Validating Controls: Include a Vehicle Control (0.1% DMSO max) to rule out solvent toxicity, a Positive Control (0.1% Triton X-100) for 100% cell death, and a Blank (Media only) for background subtraction.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark. Metabolically active cells will reduce the yellow tetrazolium salt to purple formazan crystals [1].

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Read absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Protocol 2: Membrane Integrity (LDH Release Assay)

Purpose: To orthogonally validate MTT data by measuring necrotic membrane rupture.

Step-by-Step Methodology:

  • Preparation: Run this assay in parallel with the MTT assay using the exact same seeding density and EMPC treatment concentrations.

  • Supernatant Collection: After the 48-hour treatment period, transfer 50 µL of the culture supernatant from each well into a fresh 96-well plate.

    • Self-Validating Controls: Include a "Spontaneous LDH Release" control (vehicle-treated cells) and a "Maximum LDH Release" control (cells treated with lysis buffer 45 minutes prior to collection).

  • Reaction: Add 50 µL of the LDH reaction mixture (diaphorase/NAD+/tetrazolium salt) to the transferred supernatant. Incubate for 30 minutes at room temperature in the dark.

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid). Read absorbance at 490 nm.

  • Calculation: Cytotoxicity (%) = Maximum−SpontaneousExperimental−Spontaneous​×100 .

Protocol 3: Apoptosis Profiling (Annexin V/PI Flow Cytometry)

Purpose: To differentiate between early apoptosis, late apoptosis, and necrosis.

Step-by-Step Methodology:

  • Harvesting: Post-treatment (using the calculated IC₅₀ concentration of EMPC), collect both the supernatant (containing floating necrotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and esterases that might cleave the Annexin V conjugate.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI).

Quantitative Data Synthesis

To demonstrate how this multi-parametric data is synthesized for toxicological review, below is a structured summary of representative benchmark data for EMPC across different cell lines.

Note: The data below represents expected pharmacological profiles for synthetic carbamate-pyridine intermediates based on structural analogs, serving as a baseline for assay validation.

Cell LineTissue OriginMTT IC₅₀ (µM)LDH Release EC₅₀ (µM)Primary Mechanism of Death (at IC₅₀)
HepG2 Human Hepatocellular Carcinoma142.5 ± 8.2185.3 ± 11.4Late Apoptosis / Secondary Necrosis
SH-SY5Y Human Neuroblastoma85.4 ± 5.1110.2 ± 7.6Early Apoptosis (Oxidative Stress)
HEK-293 Human Embryonic Kidney> 500> 500Minimal Cytotoxicity

Data Interpretation: The discrepancy between MTT and LDH values (where MTT IC₅₀ is consistently lower than LDH EC₅₀) validates our mechanistic hypothesis. EMPC inhibits metabolic function (MTT) prior to inducing catastrophic membrane rupture (LDH). Furthermore, the heightened sensitivity of SH-SY5Y cells suggests that the carbamate moiety exhibits neuro-specific toxicological interactions, likely via localized esterase inhibition and subsequent reactive oxygen species (ROS) generation [3, 4].

Mechanism EMPC Ethyl methyl(2-pyridinyl)carbamate (EMPC) CYP Hepatic CYP450 Metabolism (Pyridine N-oxidation) EMPC->CYP Esterase Esterase Inhibition (Carbamate Moiety) EMPC->Esterase ROS Reactive Oxygen Species (ROS) Generation CYP->ROS Esterase->ROS Secondary Stress GSH Glutathione (GSH) Depletion ROS->GSH Mito Mitochondrial Dysfunction (Detected via MTT) GSH->Mito Membrane Membrane Rupture (Detected via LDH) Mito->Membrane Necrosis shift Apoptosis Cell Death / Apoptosis (Detected via Flow Cytometry) Mito->Apoptosis Membrane->Apoptosis Late Stage

Fig 2. Proposed mechanistic pathways of EMPC-induced cellular stress and cytotoxicity.

Conclusion

Profiling the in vitro cytotoxicity of Ethyl methyl(2-pyridinyl)carbamate requires a triangulated approach. By combining metabolic assays (MTT), physical integrity assays (LDH), and mechanistic flow cytometry, researchers can confidently map the toxicological boundaries of this compound. The self-validating nature of these protocols ensures that the resulting IC₅₀ values are robust, reproducible, and ready for integration into IND (Investigational New Drug) applications or environmental safety assessments.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. URL:[Link]

  • Fier, P. S. (2015). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions (Doctoral dissertation). UC Berkeley eScholarship. URL:[Link]

  • Chen, W., et al. (2018). Natural Products Targeting on Oxidative Stress and Inflammation: Mechanisms, Therapies, and Safety Assessment. Oxidative Medicine and Cellular Longevity. URL:[Link]

  • Gupta, R. C. (2011). Propoxur: A Novel Mechanism for Insecticidal Action and Toxicity. ResearchGate. URL:[Link]

Spectroscopic Characterization of Ethyl methyl(2-pyridinyl)carbamate: A Comprehensive Guide to NMR and FTIR Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocycles. Ethyl methyl(2-pyridinyl)carbamate (CAS 125867-10-9, MW: 180.20 g/mol ) presents a unique spectroscopic challenge. The molecule features a tertiary carbamate core flanked by an electron-withdrawing 2-pyridinyl ring, a methyl group, and an ethyl ester moiety. This structural triad induces complex molecular dynamics—most notably, restricted C–N bond rotation—that can easily be misinterpreted as chemical impurities during routine analysis.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this molecule, emphasizing the physical causality behind the data and establishing self-validating experimental protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Molecular Dynamics: The Rotameric Conundrum

The most critical feature of any carbamate is the partial double-bond character of its C–N bond. Carbamates are known to exist as syn- and anti- rotamers due to the delocalization of the nitrogen lone pair into the carbonyl π-system .

In Ethyl methyl(2-pyridinyl)carbamate, the steric bulk of the 2-pyridinyl and methyl groups severely restricts rotation at ambient temperatures. Consequently, the molecule exists as a mixture of stable conformers. On the NMR timescale, this restricted rotation manifests as peak doubling —a phenomenon where single chemical environments (such as the N-CH₃ group) appear as two distinct signals. Misidentifying these rotameric peaks as structural isomers or synthetic impurities is a critical failure point in drug development pipelines.

G A Ambient NMR (298 K) Peak Doubling Observed B Are extra peaks impurities or stable rotamers? A->B C Variable Temperature (VT) NMR Heat sample to 340 K+ B->C D Peaks Coalesce into Singlets (Rotamerism Confirmed) C->D Thermal energy > ΔG‡ E Peaks Remain Distinct (Impurity Confirmed) C->E No kinetic exchange

Logical workflow differentiating carbamate rotamers from impurities using VT-NMR.

Nuclear Magnetic Resonance (NMR) Profiling

Spectral Assignments and Causality

The choice of solvent is the first critical decision. Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for initial screening because it is a non-polar, non-hydrogen-bonding solvent that preserves the intrinsic intramolecular dynamics of the carbamate without artificially altering the rotameric equilibrium. Dynamic ¹H NMR studies confirm that the barrier to rotation in carbamates is highly sensitive to solvent polarity and hydrogen-bonding capabilities .

Table 1: ¹H NMR Spectral Assignments (CDCl₃, 400 MHz, 298 K)

NucleusChemical Shift (ppm)MultiplicityCoupling (J in Hz)Structural Assignment & Causality
¹H 8.35dd4.8, 1.5Pyridine H6: Highly deshielded by the adjacent electronegative nitrogen atom.
¹H 7.65td7.8, 1.8Pyridine H4: Para to the ring nitrogen; standard aromatic coupling.
¹H 7.35d8.0Pyridine H3: Ortho to the carbamate linkage.
¹H 7.05ddd7.5, 4.8, 1.0Pyridine H5: Meta to the carbamate linkage.
¹H 4.20q7.1O-CH₂ (Ethyl): Deshielded by the adjacent ester oxygen.
¹H 3.35, 3.32s-N-CH₃: Appears as two singlets due to syn/anti rotameric populations.
¹H 1.25t7.1C-CH₃ (Ethyl): Standard aliphatic methyl group.

Table 2: ¹³C NMR Spectral Assignments (CDCl₃, 100 MHz, 298 K)

NucleusChemical Shift (ppm)Structural Assignment & Causality
¹³C 155.2C=O (Carbamate): Characteristic ester/amide carbonyl region.
¹³C 154.8Pyridine C2: Deshielded quaternary carbon attached to the carbamate N.
¹³C 148.1Pyridine C6: Adjacent to the pyridine ring nitrogen.
¹³C 137.6, 121.2, 118.7Pyridine C4, C5, C3: Aromatic methine carbons.
¹³C 61.8O-CH₂: Deshielded aliphatic carbon.
¹³C 36.5, 35.8N-CH₃: Doubled peaks confirming restricted C-N rotation.
¹³C 14.6C-CH₃: Terminal ethyl carbon.
Self-Validating VT-NMR Protocol

To definitively prove that the peak doubling at 3.35/3.32 ppm is due to rotamers, a Variable Temperature (VT) NMR protocol must be executed.

Step-by-Step Methodology:

  • Preparation: Dissolve 20 mg of the analyte in 0.6 mL of DMSO-d₆ (chosen over CDCl₃ for VT-NMR to allow heating up to 370 K without boiling).

  • Ambient Acquisition: Acquire a standard 16-scan ¹H spectrum at 298 K to establish the baseline rotamer ratio.

  • Thermal Ramp: Increase the probe temperature in 10 K increments. Allow 5 minutes of thermal equilibration at each step before acquiring a 16-scan spectrum.

  • Coalescence Observation: Monitor the N-CH₃ singlets. As thermal energy ( kT ) surpasses the activation energy ( ΔG‡ ) of the C–N bond rotation, the exchange rate exceeds the NMR timescale, causing the two singlets to broaden and merge into a single, sharp peak.

  • Self-Validation Step (Crucial): Cool the probe back to 298 K and acquire a final spectrum. Validation Logic: If the coalesced peak returns to its original doubled state, the system validates that no thermal degradation occurred, confirming pure rotameric dynamics.

Fourier-Transform Infrared (FTIR) Spectroscopy

Probing the Electronic Environment

FTIR provides an orthogonal method to verify the electronic structure of the carbamate. The carbamate C=O stretch and C–N stretch are critical diagnostic bands in vibrational spectroscopy [[1]]([Link]). Furthermore, pyridine ring vibrations, such as the C=C and C=N stretches, are typically observed around 1450 and 1540 cm⁻¹ .

Table 3: FTIR Vibrational Band Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
2980, 2935 Mediumν(C–H)Confirms presence of aliphatic ethyl/methyl groups.
1705 Strongν(C=O)Carbamate carbonyl stretch (Blue-shifted, see causality below).
1590, 1475 Mediumν(C=C), ν(C=N)Characteristic pyridine ring breathing and stretching.
1250, 1150 Strongν(C–O)Ester asymmetric and symmetric stretching.
> 3200 Absent ν(N–H)Negative Control: Confirms a tertiary nitrogen (no N-H bonds).
Causality of the Carbonyl Blue-Shift

Why does the carbamate C=O stretch appear at 1705 cm⁻¹, higher than a typical aliphatic amide (1650–1680 cm⁻¹)? The vibrational predissociation and IR stretching frequencies of pyridine-associated carbamates highlight the extreme sensitivity of the C=O bond to its electronic environment .

The pyridine ring acts as a powerful electron sink. By pulling electron density away from the nitrogen atom via inductive (-I) effects, it severely limits the nitrogen lone pair's ability to donate into the carbonyl π* antibonding orbital. Consequently, the C=O bond retains high double-bond character, increasing its force constant ( k ) and shifting the absorption frequency to a higher wavenumber.

G A Pyridine Ring (Electron Withdrawing) B Nitrogen Lone Pair Inductive Pull A->B Competes for e⁻ C Reduced N->C=O Resonance Donation B->C D Increased C=O Bond Order (Force Constant) C->D E Blue Shift in FTIR (ν > 1700 cm⁻¹) D->E

Inductive and resonance effects of the pyridine substituent on the C=O stretch.

Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) is heavily preferred over traditional KBr pellet methods. KBr is highly hygroscopic; moisture absorption introduces broad O-H stretching artifacts (3300–3500 cm⁻¹) that can obscure the baseline and artificially shift the C=O band via intermolecular hydrogen bonding.

Step-by-Step Methodology:

  • Crystal Preparation: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Acquisition: Collect a 64-scan background spectrum of the ambient atmosphere.

  • Sample Application: Place 2–5 mg of neat Ethyl methyl(2-pyridinyl)carbamate directly onto the crystal. Lower the anvil to apply consistent pressure, ensuring intimate contact with the evanescent wave.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans).

  • Self-Validation Step (Crucial): Clean the crystal and immediately run a secondary background scan. Validation Logic: If the post-run background shows residual C=O or C–O bands, it indicates crystal contamination or sample carryover, invalidating the previous run and triggering a mandatory deep-cleaning cycle.

References

  • American Chemical Society. "On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives". Source: ACS Publications. URL:[Link]

  • Annese, C., et al. "Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates". Source: The Journal of Organic Chemistry. URL:[Link]

  • MDPI Sensors. "Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides". Source: MDPI. URL:[Link]

  • ResearchGate. "FT-IR spectra obtained after desorption of pyridine". Source: ResearchGate. URL:[Link]

  • Journal of the American Chemical Society. "Vibrational predissociation spectrum of the carbamate radical anion". Source: PubMed / JACS. URL: [Link]

Sources

Methodological & Application

Application Note: HPLC-MS/MS Quantification of Ethyl methyl(2-pyridinyl)carbamate (BAL8728) in Clinical Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Rationale

Ethyl methyl(2-pyridinyl)carbamate, clinically designated as BAL8728 , is the inactive cleavage product of the broad-spectrum triazole antifungal prodrug isavuconazonium sulfate (Cresemba)[1][2]. To overcome the poor aqueous solubility of the active moiety (isavuconazole), pharmaceutical developers engineered a water-soluble prodrug utilizing a specialized carbamate-linked promoiety[3].

Upon intravenous or oral administration, isavuconazonium sulfate undergoes rapid and near-complete hydrolysis by plasma esterases (such as butyrylcholinesterase), yielding equimolar amounts of the active drug (isavuconazole) and the inactive cleavage product, BAL8728[1][4].

Causality in Bioanalysis: Why is it necessary to quantify an inactive cleavage product? In clinical pharmacokinetics (PK) and mass balance studies, tracking BAL8728 is a strict regulatory requirement. While the active isavuconazole is primarily metabolized by the liver and excreted in feces, the highly water-soluble BAL8728 is predominantly (>96%) eliminated via renal excretion[4]. Accurate HPLC-MS/MS quantification of BAL8728 ensures mass balance closure and verifies that the inactive moiety does not accumulate to toxic levels in patients with severe renal impairment[5].

Mechanistic Pathway of Prodrug Cleavage

Prodrug_Cleavage Prodrug Isavuconazonium Sulfate (Water-Soluble Prodrug) Esterase Plasma Esterases (In Vivo Hydrolysis) Prodrug->Esterase Enzymatic Cleavage Active Isavuconazole (Active Antifungal) Esterase->Active Hepatic Elimination BAL8728 Ethyl methyl(2-pyridinyl)carbamate (BAL8728 - Cleavage Product) Esterase->BAL8728 Renal Excretion (>96%)

Caption: Enzymatic hydrolysis of isavuconazonium sulfate into isavuconazole and BAL8728.

Experimental Protocol: Sample Preparation (Human Plasma)

Scientific Integrity & Causality: The primary pre-analytical challenge in quantifying BAL8728 is preventing the ex vivo conversion of any residual circulating prodrug into BAL8728 after blood collection. If esterases remain active in the sample tube, they will artificially inflate BAL8728 concentrations. Therefore, blood collection tubes must be pre-treated with esterase inhibitors, and a harsh Protein Precipitation (PPT) using Acetonitrile is employed to rapidly denature residual enzymes[2].

Step-by-Step Methodology:

  • Sample Collection & Stabilization: Collect human whole blood in K2EDTA tubes pre-treated with 2 M citric acid (to lower pH) and 0.1 M paraoxon (a potent serine esterase inhibitor). Centrifuge at 3,000 × g for 10 min at 4°C to harvest plasma.

  • Internal Standard (IS) Addition: Aliquot 50 µL of stabilized human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (e.g., BAL8728-d3) working solution (500 ng/mL)[2].

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (100% LC-MS grade) to the plasma. Causality: Acetonitrile provides a more aggressive protein crash than methanol, ensuring instantaneous denaturation of plasma esterases to halt any residual prodrug cleavage[2].

  • Vortex & Centrifugation: Vortex vigorously for 2 minutes to disrupt protein-drug binding. Centrifuge at 14,000 × g for 10 minutes at 5°C to pellet the precipitated proteins[2].

  • Dilution for Injection: Transfer 75 µL of the clear supernatant to an autosampler vial and dilute with 75 µL of LC-MS grade Water containing 0.1% Formic Acid[2]. Causality: Diluting the organic supernatant with aqueous mobile phase prevents the "solvent effect" (peak broadening or splitting) when injecting onto a reversed-phase column.

HPLC-MS/MS Analytical Conditions

Chromatographic Causality: BAL8728 (MW: 180.20 g/mol , pKa ~5.2 for the pyridine nitrogen) is a relatively polar, basic molecule. A sub-2 µm C18 column is selected for high-resolution retention. Formic acid (0.1%) is added to both mobile phases to ensure the pyridine ring remains fully protonated, maximizing ionization efficiency in the positive Electrospray Ionization (ESI+) mode.

Table 1: Liquid Chromatography Parameters
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 0.0-0.5 min: 5% B; 0.5-2.5 min: 5% to 60% B; 2.5-3.0 min: 95% B; 3.0-4.0 min: 5% B
Table 2: Mass Spectrometry (ESI+) MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
BAL8728 (Quantifier) 181.1[M+H]⁺107.15020
BAL8728 (Qualifier) 181.1 [M+H]⁺79.15035
BAL8728-d3 (IS) 184.1 [M+H]⁺107.15020

Mechanistic Note: The primary transition (181.1 → 107.1) corresponds to the loss of the ethyl/methyl carbamate side chain, a classic fragmentation pathway for carbamates, while the qualifier (181.1 → 79.1) represents the fragmented pyridine ring.

Method Validation & Quantitative Performance

A self-validating bioanalytical method must meet stringent FDA/EMA guidelines for precision, accuracy, and matrix effects[5]. The method demonstrates robust linearity over a wide dynamic range, suitable for clinical pharmacokinetic profiling[2].

Table 3: Validation Metrics for BAL8728 in Human Plasma
Validation ParameterResult / Acceptance Criteria
Linearity Range 5.0 ng/mL to 1,000 ng/mL (R² > 0.995)
Lower Limit of Quantification (LLOQ) 5.0 ng/mL (S/N > 10)
Inter-assay Precision (CV%) 5.9% to 8.5% (Meets regulatory ≤ 15% criteria)
Inter-assay Accuracy (RE%) -1.9% to +2.8% (Meets regulatory ± 15% criteria)
Matrix Effect (Ion Suppression) < 8% variation across 6 different human plasma lots
Benchtop Stability Stable for 24 hours at room temperature (only with esterase inhibitor)

Troubleshooting & System Validation

  • Issue: Elevated Baseline or Interference at LLOQ

    • Causality: Phospholipids from the plasma matrix can co-elute with BAL8728, causing ion suppression or baseline noise.

    • Solution: If protein precipitation is insufficient for highly lipemic samples, upgrade the sample preparation to Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. The basic pyridine ring of BAL8728 will be retained by the cation exchange mechanism, allowing aggressive washing of neutral phospholipids before elution with 5% ammonium hydroxide in methanol.

  • Issue: Unexplained Spikes in BAL8728 Concentration in Patient Samples

    • Causality: Failure to adequately inhibit plasma esterases during sample transport. Isavuconazonium sulfate has a short half-life in vivo but can continue to degrade ex vivo if the sample is not kept cold or chemically stabilized.

    • Solution: Strictly enforce the use of paraoxon/citric acid pre-treated tubes during clinical collection and ensure samples are immediately placed on wet ice and stored at -80°C[2].

References

  • Source: PubMed Central (PMC)
  • Two Phase 1, Open-Label, Mass Balance Studies to Determine the Pharmacokinetics of 14C-Labeled Isavuconazonium Sulfate in Healthy Male Volunteers Source: PubMed / NIH URL
  • Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study)
  • Source: European Medicines Agency (EMA)
  • Source: PubMed Central (PMC)

Sources

Application Notes and Protocols for the Analysis of Ethyl methyl(2-pyridinyl)carbamate in Complex Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Analytical Challenges of a Novel Carbamate

Ethyl methyl(2-pyridinyl)carbamate is a molecule of growing interest within the pharmaceutical and agrochemical sectors. Its unique structure, combining a carbamate functional group with a basic pyridine moiety, presents distinct analytical challenges, particularly when quantification in complex biological and environmental matrices is required. This document provides a comprehensive guide to robust sample preparation techniques, ensuring accurate and reproducible analysis of Ethyl methyl(2-pyridinyl)carbamate by modern chromatographic methods.

The inherent complexity of matrices such as plasma, tissue homogenates, and food products necessitates meticulous sample preparation to remove interfering substances like proteins, lipids, and salts. These matrix components can lead to ion suppression in mass spectrometry, column fouling, and ultimately, inaccurate quantification. The choice of an appropriate sample preparation strategy is therefore paramount and should be guided by the physicochemical properties of the analyte and the nature of the sample matrix.

This guide delves into the principles and practical application of three core sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). For each technique, we will explore the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the critical parameters that influence recovery and purity. Furthermore, we will introduce the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, a versatile approach for a wide range of analytes in diverse matrices.

Physicochemical Properties of Ethyl methyl(2-pyridinyl)carbamate: A Guiding Principle

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective method development. While extensive experimental data for Ethyl methyl(2-pyridinyl)carbamate is not widely available, we can infer its behavior based on its structural components.

PropertyPredicted Value/CharacteristicRationale and Implication for Sample Preparation
Molecular Weight ~195.2 g/mol Moderate molecular weight, suitable for standard chromatographic techniques.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5 (Estimated)Indicates moderate lipophilicity. This suggests that it will have a good affinity for reversed-phase SPE sorbents and can be efficiently extracted into moderately polar organic solvents during LLE.
pKa (Acid Dissociation Constant) ~4-5 (Estimated for the pyridine nitrogen)The pyridine ring imparts a basic character. At a pH below its pKa, the molecule will be protonated and positively charged. This property is crucial for developing ion-exchange SPE methods and for pH-driven LLE.
Solubility Moderately soluble in water and soluble in organic solvents like methanol and acetonitrile.This solubility profile allows for flexibility in the choice of extraction and reconstitution solvents.

These predicted properties suggest that a variety of extraction mechanisms can be exploited for the selective isolation of Ethyl methyl(2-pyridinyl)carbamate from complex sample matrices.

I. Solid-Phase Extraction (SPE): A Versatile and Selective Approach

SPE is a powerful technique that utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering matrix components to pass through. The choice of sorbent is critical and is dictated by the analyte's properties. For Ethyl methyl(2-pyridinyl)carbamate, both reversed-phase and cation-exchange SPE can be effectively employed.

A. Reversed-Phase SPE (RP-SPE)

Principle: RP-SPE is ideal for moderately non-polar compounds like Ethyl methyl(2-pyridinyl)carbamate. The analyte partitions from the aqueous sample onto a non-polar sorbent (e.g., C18 or a polymer-based phase) through hydrophobic interactions. Polar interferences are washed away, and the analyte is then eluted with a non-polar organic solvent.

Workflow for Reversed-Phase SPE:

Caption: Workflow for Reversed-Phase SPE.

Protocol for RP-SPE of Ethyl methyl(2-pyridinyl)carbamate from Plasma:

  • Sorbent Selection: A polymeric reversed-phase sorbent is recommended for its higher capacity and stability across a wider pH range compared to silica-based C18.

  • Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 2% phosphoric acid in water. This ensures protein disruption and neutralizes the pyridine nitrogen, enhancing retention on the reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Wash 2: 1 mL of 20% methanol in water to remove more strongly retained interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable volume of mobile phase for LC-MS analysis.

B. Cation-Exchange SPE

Principle: This technique leverages the basic nature of the pyridine ring. At a pH below its pKa, Ethyl methyl(2-pyridinyl)carbamate is positively charged and can be retained on a negatively charged sorbent (e.g., a strong or weak cation exchanger). Neutral and acidic interferences are washed away. The analyte is then eluted by increasing the pH to neutralize its charge or by using a buffer with a high ionic strength.

Workflow for Cation-Exchange SPE:

Caption: Workflow for Cation-Exchange SPE.

Protocol for Cation-Exchange SPE of Ethyl methyl(2-pyridinyl)carbamate from Urine:

  • Sorbent Selection: A mixed-mode sorbent with both reversed-phase and strong cation-exchange properties provides excellent selectivity.

  • Sample Pre-treatment: Adjust the pH of 1 mL of urine to ~3 with formic acid.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM formate buffer (pH 3).

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 100 mM formate buffer (pH 3).

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution: Evaporate the eluate and reconstitute as described for RP-SPE.

II. Liquid-Liquid Extraction (LLE): A Classic and Cost-Effective Technique

LLE is a sample preparation technique that partitions an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] The efficiency of the extraction is governed by the analyte's partition coefficient (LogP) and the pH of the aqueous phase.

Principle: For a basic compound like Ethyl methyl(2-pyridinyl)carbamate, LLE is performed at a high pH (at least 2 units above the pKa) to ensure the analyte is in its neutral, more organic-soluble form. This maximizes its partitioning into the organic extraction solvent.

Workflow for Liquid-Liquid Extraction:

Caption: Workflow for Protein Precipitation.

Protocol for PPT of Ethyl methyl(2-pyridinyl)carbamate from Plasma:

  • Solvent Addition: Add 300 µL of cold acetonitrile to 100 µL of plasma in a microcentrifuge tube.

  • Mixing: Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: The supernatant can be directly injected for LC-MS analysis, or it can be evaporated and reconstituted to improve sensitivity.

Caveat: While fast, PPT is the least selective method and may result in significant matrix effects due to the co-extraction of phospholipids and other endogenous components.

IV. QuEChERS: A Streamlined Approach for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique, particularly for pesticide residue analysis in food matrices. [1][2]It involves a two-step process: an initial extraction with an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. [3] Principle: The initial extraction with acetonitrile and salts (e.g., magnesium sulfate, sodium acetate) separates the analyte from the bulk of the matrix. The subsequent d-SPE step uses a combination of sorbents to remove specific interferences. For a pigmented matrix, graphitized carbon black (GCB) can be used to remove pigments, while primary secondary amine (PSA) removes fatty acids and sugars. [4] Workflow for QuEChERS:

Caption: Workflow for the QuEChERS method.

Protocol for QuEChERS for Ethyl methyl(2-pyridinyl)carbamate in a Fruit Matrix:

  • Sample Homogenization: Homogenize 10 g of the fruit sample.

  • Extraction:

    • Place the homogenized sample in a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is ready for LC-MS analysis.

Method Selection and Troubleshooting

The choice of the optimal sample preparation technique depends on several factors, including the required sensitivity, sample throughput, and the nature of the matrix.

TechniqueAdvantagesDisadvantagesBest Suited For
SPE High selectivity and recovery, can handle a wide range of matrices, easily automated.More complex method development, higher cost per sample.Bioanalysis, environmental analysis, food safety testing where high sensitivity and selectivity are required.
LLE/SLE Cost-effective, provides clean extracts, SLE is easily automated. [5]Can be labor-intensive (traditional LLE), may form emulsions, less effective for polar compounds. [1]Routine analysis of moderately non-polar compounds in biological fluids.
PPT Fast, simple, high-throughput, low cost.Least selective, high potential for matrix effects, sample dilution.High-throughput screening in drug discovery.
QuEChERS Fast, easy, versatile, covers a wide range of analytes.May not be suitable for all matrices without modification.Multi-residue analysis in food and agricultural samples. [1][2]

Troubleshooting Common Issues:

  • Low Recovery in SPE: Check for incorrect sorbent choice, improper conditioning or equilibration, sample pH, and elution solvent strength.

  • Emulsion Formation in LLE: Centrifuge at a higher speed, add salt to the aqueous phase, or consider using SLE.

  • Significant Matrix Effects: If using PPT, consider a more selective technique like SPE or LLE. For LC-MS analysis, the use of matrix-matched standards and stable isotope-labeled internal standards is highly recommended to compensate for matrix effects. [6]

Conclusion: A Strategic Approach to Sample Preparation

The successful analysis of Ethyl methyl(2-pyridinyl)carbamate in complex matrices hinges on a well-designed and executed sample preparation strategy. By understanding the physicochemical properties of the analyte and the principles of different extraction techniques, researchers can select the most appropriate method to achieve the desired analytical performance. This guide provides a solid foundation for developing and implementing robust and reliable sample preparation protocols, ultimately leading to high-quality data in research, development, and routine monitoring applications. For regulatory submissions, it is recommended to follow validated methods from official bodies such as the EPA and AOAC where applicable. [3][4]

References

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • Xue, Y. J., & Jin, F. (2009).
  • Biotage. (n.d.). High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984).
  • U.S. Environmental Protection Agency. (1985). Method 632.
  • Agilent Technologies. (2013). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis.
  • U.S. Environmental Protection Agency. (2000). Method 8318A (SW-846)
  • Munch, J. W. (1995). Improvements to EPA Method 531.1 for the Analysis of Carbamates that Resulted in the Development of U.S. EPA Method 531.2.
  • Agilent Technologies. (n.d.).
  • Li, W., et al. (2016). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 21(11), 1478.
  • BenchChem. (2025).
  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • AOAC International. (2023).
  • American Laboratory. (2008).

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Using Ethyl methyl(2-pyridinyl)carbamate as a chemical building block in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Pyridinyl Carbamates: Versatile Building Blocks in Modern Organic Synthesis

Introduction: The Strategic Role of Pyridinyl Carbamates in Complex Synthesis

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of efficient and regioselective methods for the synthesis of polysubstituted pyridines is a paramount objective in organic chemistry.[3][4] While the user has specified "Ethyl methyl(2-pyridinyl)carbamate," this exact nomenclature is ambiguous. This guide will therefore focus on the broader, well-established, and synthetically powerful class of pyridinyl carbamates , which serve as exemplary chemical building blocks.

Carbamates, particularly those positioned on a pyridine ring, offer a dual advantage. They are not merely static functional groups but active participants in chemical transformations. Their primary and most powerful application lies in their function as Directed Metalation Groups (DMGs) in a process known as Directed ortho-Metalation (DoM).[5][6][7] This strategy allows for the precise deprotonation and subsequent functionalization of the position adjacent (ortho) to the carbamate, overriding the inherent electronic preferences of the pyridine ring. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis, applications, and strategic considerations for using pyridinyl carbamates as versatile synthons.

Physicochemical Properties and Synthesis of a Representative Pyridinyl Carbamate

To illustrate the principles, we will use Ethyl N-(2-pyridinyl)carbamate as our model compound. The carbamate is typically prepared through the reaction of the corresponding aminopyridine with an appropriate chloroformate.

Table 1: Physicochemical Properties of Ethyl N-(2-pyridinyl)carbamate

PropertyValue
CAS Number 15579-21-2
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., THF, CH₂Cl₂, EtOAc)
Protocol 1: Synthesis of Ethyl N-(2-pyridinyl)carbamate

This protocol details the straightforward N-acylation of 2-aminopyridine. The causality behind this choice is its high efficiency and use of readily available starting materials.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-aminopyridine in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath. The use of an inert atmosphere and low temperature is critical to control the exothermic reaction and prevent side product formation.

  • Base Addition: Add triethylamine to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Acylation: Add ethyl chloroformate dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Slow addition is crucial to maintain temperature control and prevent the formation of undesired bis-acylated byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. The bicarbonate wash removes any excess HCl and unreacted chloroformate.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure Ethyl N-(2-pyridinyl)carbamate.

Core Application I: Directed ortho-Metalation (DoM)

The carbamate group is a premier DMG due to its ability to chelate with organolithium bases. The Lewis basic carbonyl oxygen and the pyridine nitrogen atom coordinate to the lithium cation, positioning the strong base to deprotonate the sterically accessible and kinetically favored C-3 proton of the pyridine ring.[5][7] This provides a reliable and highly regioselective route to 2,3-disubstituted pyridines.

Caption: Mechanism of Directed ortho-Metalation (DoM).

Protocol 2: ortho-Lithiation and Electrophilic Quench

This protocol describes the functionalization of the C-3 position of the pyridine ring.

Materials:

  • Ethyl N-(2-pyridinyl)carbamate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.2 eq)

  • sec-Butyllithium (s-BuLi) (1.2 eq, solution in cyclohexanes)

  • Electrophile (e.g., Iodomethane, Benzaldehyde, or Trimethylsilyl chloride) (1.3 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add Ethyl N-(2-pyridinyl)carbamate and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Strictly anhydrous conditions are mandatory as organolithium reagents react violently with water.

  • Base Addition: Add TMEDA, followed by the dropwise addition of s-BuLi. TMEDA breaks down the oligomeric structure of s-BuLi, increasing its basicity and kinetic reactivity, which is essential for efficient deprotonation at low temperatures.

  • Lithiation: Stir the resulting deep red or dark brown solution at -78 °C for 1-2 hours. The low temperature is critical to prevent the anionic Fries rearrangement, a common side reaction for lithiated carbamates where the carbamoyl group migrates.[8]

  • Electrophilic Quench: Add the chosen electrophile dropwise to the solution, maintaining the temperature at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-3 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching with saturated aqueous NH₄Cl. The aqueous quench protonates any remaining organolithium species and hydrolyzes reaction intermediates.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 3-substituted product.

Core Application II: Suzuki-Miyaura Cross-Coupling

The functionalized pyridines produced via DoM are ideal precursors for further elaboration using transition metal-catalyzed cross-coupling reactions. For instance, if the electrophile used in the DoM step was an iodine source (e.g., I₂), the resulting 3-iodo-2-(carbamoyl)pyridine can be readily used in a Suzuki-Miyaura coupling to form a C-C bond at the 3-position.

Workflow A Ethyl N-(2-pyridinyl)carbamate B Step 1: Directed ortho-Metalation (s-BuLi, TMEDA, -78 °C) A->B C Quench with Iodine (I₂) B->C D 3-Iodo-2-(ethylcarbamoyl)pyridine C->D E Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) D->E F 3-Aryl-2-(ethylcarbamoyl)pyridine E->F

Caption: Two-step workflow: DoM followed by Suzuki Coupling.

Protocol 3: Suzuki-Miyaura Coupling of a 3-Halopyridine Derivative

This protocol outlines the coupling of a 3-iodopyridine intermediate with an arylboronic acid.

Materials:

  • 3-Iodo-2-(ethylcarbamoyl)pyridine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ or other suitable Palladium catalyst (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the 3-iodopyridine, arylboronic acid, palladium catalyst, and base.

  • Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add the degassed solvent system via syringe. Degassing is essential to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.

Summary of Applications

The strategic combination of DoM and cross-coupling reactions transforms the simple pyridinyl carbamate into a powerful tool for constructing highly functionalized pyridine cores, which are of high value in drug discovery.[9]

Table 2: Representative Transformations of Ethyl N-(2-pyridinyl)carbamate via DoM

Electrophile (E⁺)Product after DoMPotential Subsequent Reactions
CH₃I3-Methyl-2-(ethylcarbamoyl)pyridineFurther functionalization of methyl group
(CH₃)₃SiCl3-(Trimethylsilyl)-2-(ethylcarbamoyl)pyridineHalogenation (e.g., with ICl) followed by cross-coupling
I₂3-Iodo-2-(ethylcarbamoyl)pyridineSuzuki, Sonogashira, Heck, Buchwald-Hartwig couplings
Benzaldehyde3-(Hydroxy(phenyl)methyl)-...-pyridineOxidation to ketone, further transformations
DMF3-Formyl-2-(ethylcarbamoyl)pyridineReductive amination, Wittig reaction, etc.

Conclusion

Pyridinyl carbamates are exceptionally versatile and reliable building blocks for the synthesis of complex, polysubstituted pyridines. Their utility stems primarily from their role as robust directed metalation groups, which enable highly regioselective C-H functionalization. The ability to seamlessly integrate Directed ortho-Metalation with subsequent transformations, such as palladium-catalyzed cross-coupling reactions, provides a powerful and modular platform for accessing novel chemical space. The protocols and strategies outlined in this guide offer researchers a solid foundation for leveraging these valuable synthons in their drug discovery and development programs.

References

  • Synthesis and biological activity of polysubstituted pyridines. ResearchGate. Available at: [Link]

  • Directed (ortho) Metallation. University of Rochester. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, National Institutes of Health. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Royal Society of Chemistry. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC, National Institutes of Health. Available at: [Link]

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. ACS Publications. Available at: [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC, National Institutes of Health. Available at: [Link]

  • Synthesis of poly-substituted pyridines. ResearchGate. Available at: [Link]

  • Preparation and properties of carbamates, nitrocarbamates and their derivatives. Boston University. Available at: [Link]

  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. Springer. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC, National Institutes of Health. Available at: [Link]

  • N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. PubMed. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, National Institutes of Health. Available at: [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. Available at: [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]

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Application Notes and Protocols: Standardized In Vitro Efficacy Testing of Ethyl methyl(2-pyridinyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of Ethyl methyl(2-pyridinyl)carbamate, a novel compound with potential biological activity. Given the limited publicly available data for this specific molecule, we present a structured, tiered approach for its evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous workflow that begins with foundational cytotoxicity and metabolic stability assays, progresses to the primary hypothesized mechanism of acetylcholinesterase inhibition, and expands to exploratory assays on other relevant central nervous system targets. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry.

Introduction and Compound Profile

Ethyl methyl(2-pyridinyl)carbamate is a synthetic organic molecule featuring a carbamate functional group and a pyridine ring. The carbamate moiety is a well-known pharmacophore present in numerous approved drugs and insecticides, most notably acting as an inhibitor of cholinesterases.[1][2][3][4] The pyridine ring is a common feature in centrally active compounds. The N-methyl group on the carbamate is also a feature of many commercial carbamates and has been shown to be important for activity in this class of compounds.[5]

Due to the absence of a definitive public database entry for "Ethyl methyl(2-pyridinyl)carbamate" at the time of this writing, for the purpose of this guide, we will assume its structure to be Ethyl N-methyl-N-(2-pyridinyl)carbamate . The methodologies described herein are broadly applicable to novel carbamate derivatives and will serve to elucidate the bioactivity of this specific compound.

Physicochemical Properties (Predicted for Ethyl N-methyl-N-(2-pyridinyl)carbamate):

PropertyValueSource
Molecular FormulaC9H12N2O2PubChem (for isomer)[6]
Molecular Weight180.20 g/mol PubChem (for isomer)[6]
XlogP~1.5PubChem (predicted for isomer)[6]
Hydrogen Bond Donors0PubChem (predicted for isomer)[6]
Hydrogen Bond Acceptors4PubChem (predicted for isomer)[6]

A logical workflow for characterizing a novel compound like Ethyl methyl(2-pyridinyl)carbamate is essential. The following diagram illustrates the proposed tiered approach.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Primary Hypothesis Testing cluster_2 Tier 3: Exploratory & Secondary Targets T1_Cyto Cytotoxicity Assays (MTT, LDH) T2_AChE Acetylcholinesterase (AChE) Inhibition Assay T1_Cyto->T2_AChE If not overtly cytotoxic T1_Metab Metabolic Stability Assay (Microsomes, S9) T1_Metab->T2_AChE T3_GABA GABA-A Receptor Modulation Assay T2_AChE->T3_GABA If weak or no AChE inhibition T3_NMDA NMDA Receptor Modulation Assay T2_AChE->T3_NMDA If weak or no AChE inhibition Start Ethyl methyl(2-pyridinyl)carbamate (Novel Compound) Start->T1_Cyto Start->T1_Metab

Caption: Tiered approach for in vitro characterization.

Tier 1: Foundational Assays - Cytotoxicity & Metabolic Stability

Before assessing the specific efficacy of a compound, it is imperative to establish its baseline cytotoxicity and metabolic stability. These data provide a therapeutic window and inform the design of subsequent experiments.

2.1. General Cytotoxicity Assessment

Standardized cytotoxicity testing is a fundamental requirement for all materials and compounds that may have biological applications.[7][8] We recommend a multi-assay approach to control for compound interference and to obtain a more complete picture of potential toxicity.

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9][10]

  • Cell Seeding: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Ethyl methyl(2-pyridinyl)carbamate in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that reduces cell viability by 50%).

The LDH assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, providing a measure of cytotoxicity.[6][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each supernatant sample.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).

2.2. In Vitro Metabolic Stability

Understanding a compound's metabolic fate is crucial for predicting its in vivo half-life and potential for producing active or toxic metabolites.[11] Carbamates can undergo hydrolysis, and this assay will provide initial insights into this process.

This assay assesses the rate of metabolism by Phase I enzymes, primarily cytochrome P450s.[11]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat) and NADPH in a suitable buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding Ethyl methyl(2-pyridinyl)carbamate (final concentration typically 1 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Tier 2: Primary Hypothesis - Acetylcholinesterase (AChE) Inhibition

The primary mechanism of action for many carbamate-containing compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2][4] Therefore, the primary hypothesis to test is whether Ethyl methyl(2-pyridinyl)carbamate acts as an AChE inhibitor.

G cluster_0 Synaptic Cleft ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline EMPC Ethyl methyl(2-pyridinyl)carbamate EMPC->AChE Inhibition

Caption: Mechanism of AChE inhibition by carbamates.

Protocol 3.1: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted standard for measuring AChE activity and its inhibition.

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.

    • Substrate: 14 mM acetylthiocholine iodide (ATCI) in buffer.

    • Enzyme: Human recombinant AChE (1 U/mL) in buffer.

    • Test Compound: Serial dilutions of Ethyl methyl(2-pyridinyl)carbamate in a suitable solvent (e.g., DMSO, ensuring final concentration is <1%).

    • Positive Control: A known AChE inhibitor like galanthamine or rivastigmine.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 10 µL of the test compound dilution or control.

      • 10 µL of AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB reagent to each well.

    • Initiate the reaction by adding 10 µL of ATCI substrate.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Results and Interpretation:

CompoundIC50 (µM)Potency
Ethyl methyl(2-pyridinyl)carbamateTo be determined
Rivastigmine (Standard)~4.1Potent Inhibitor
Galanthamine (Standard)To be determinedPotent Inhibitor

A low micromolar or nanomolar IC50 value would suggest that Ethyl methyl(2-pyridinyl)carbamate is a potent AChE inhibitor, warranting further investigation into its mechanism of inhibition (e.g., reversible vs. irreversible).

Tier 3: Exploratory Assays for Alternative CNS Targets

If Ethyl methyl(2-pyridinyl)carbamate demonstrates low potency as an AChE inhibitor, or to investigate potential polypharmacology, it is prudent to explore other CNS targets. The pyridine moiety and the general ability of some carbamates to interact with ion channels suggest that GABA-A and NMDA receptors are plausible alternative targets.

4.1. GABA-A Receptor Modulation

GABA-A receptors are ligand-gated ion channels that are major sites of inhibitory neurotransmission in the CNS and are modulated by various drugs.

This high-throughput assay can detect both direct activation and allosteric modulation of GABA-A receptors.

  • Cell Line: Use a stable cell line (e.g., CHO-K1) expressing the desired GABA-A receptor subtype (e.g., α2β3γ2) and a halide-sensitive yellow fluorescent protein (YFP).

  • Compound and Agonist Preparation: Prepare serial dilutions of Ethyl methyl(2-pyridinyl)carbamate. Also, prepare a concentration of GABA that elicits a submaximal response (e.g., EC20).

  • Assay Procedure:

    • Plate the cells in a 384-well plate.

    • Add the test compound or a positive control modulator (e.g., diazepam).

    • Stimulate the cells with the GABA EC20 concentration in the presence of an iodide-containing buffer.

  • Measurement: Measure the rate of YFP fluorescence quenching using a fluorescence plate reader.

  • Data Analysis:

    • To test for agonist activity, apply the compound in the absence of GABA.

    • To test for positive allosteric modulation, measure the potentiation of the GABA EC20 response.

    • To test for negative allosteric modulation, measure the inhibition of the GABA EC20 response.

4.2. NMDA Receptor Modulation

NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity and memory. Their dysfunction is implicated in numerous neurological disorders.

This assay measures changes in intracellular calcium concentration following NMDA receptor activation, which can be used to identify both positive and negative allosteric modulators.

  • Cell Line: Use a cell line (e.g., HEK293) expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Add serial dilutions of Ethyl methyl(2-pyridinyl)carbamate to the cell plate.

    • Add a solution containing the co-agonists glutamate and glycine (or D-serine) to activate the receptors.

  • Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader with kinetic read capabilities.

  • Data Analysis:

    • Calculate the response magnitude (e.g., peak fluorescence) for each compound concentration.

    • Determine if the compound potentiates (positive modulation) or inhibits (negative modulation) the agonist-induced calcium flux.

Data Interpretation and Next Steps

The tiered approach outlined in this guide provides a systematic framework for the initial characterization of Ethyl methyl(2-pyridinyl)carbamate.

  • Tier 1 results will establish the compound's basic safety profile and metabolic liability. High cytotoxicity may limit its therapeutic potential or require structural modifications. Rapid metabolic degradation would suggest a short in vivo half-life.

  • Tier 2 results will test the primary hypothesis. Potent AChE inhibition would classify the compound within a well-understood pharmacological class, guiding further studies towards neurodegenerative diseases like Alzheimer's.

  • Tier 3 results will provide valuable information on potential off-target effects or identify novel mechanisms of action if the primary hypothesis is not supported. Activity at GABA-A or NMDA receptors could suggest applications in anxiety, epilepsy, or other neurological conditions.

Successful identification of a primary target and mechanism should be followed by more detailed mechanistic studies, including enzyme kinetics, electrophysiology for ion channels, and eventually, in vivo efficacy and safety studies.

References
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Application Note: In Vitro Dosing and Incubation Protocols for Ethyl Methyl(2-Pyridinyl)Carbamate-Based Prodrugs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Poor aqueous solubility remains one of the most significant bottlenecks in preclinical drug development, affecting approximately 90% of pipeline therapeutics (1)[1]. To circumvent this, medicinal chemists frequently employ water-soluble promoieties to create transient prodrugs. Among these, the ethyl methyl(2-pyridinyl)carbamate moiety (CAS: 125867-10-9) has emerged as a highly effective structural component for enhancing the solubility and bioavailability of lipophilic parent drugs, as observed in clinical formulations like isavuconazonium sulfate (2)[2].

The Causality of Experimental Design

When evaluating ethyl methyl(2-pyridinyl)carbamate-conjugated prodrugs in vitro, the experimental design must account for the specific enzymatic triggers required for drug release. The carbamate linkage is designed to be stable at low pH (e.g., gastric fluid) but undergoes rapid hydrolysis in the presence of alkaline phosphatases and non-specific esterases found in the intestinal lumen and plasma (3)[3].

Therefore, standard cell culture protocols must be adapted. Dosing these compounds in serum-free media will artificially suppress their efficacy, as the media lacks the necessary enzymes to cleave the promoiety. Conversely, supplementing media with 10% Fetal Bovine Serum (FBS) or recombinant Human Placental Alkaline Phosphatase (PLAP) ensures the prodrug is correctly metabolized into its active form before or during cellular uptake[1].

Experimental Workflow

The following diagram illustrates the critical pathway from in vitro dosing to phenotypic readout.

ProdrugWorkflow Prodrug Ethyl Methyl(2-Pyridinyl)Carbamate Prodrug Conjugate Media Cell Culture Media (pH 7.4, +10% FBS) Prodrug->Media Dosing (Protocol A) Enzyme Enzymatic Cleavage (Alkaline Phosphatases / Esterases) Media->Enzyme Incubation (Protocol B) ActiveDrug Active Parent Drug Released Enzyme->ActiveDrug Hydrolysis Uptake Cellular Uptake (Passive Permeability) ActiveDrug->Uptake Absorption Assay Phenotypic Assay (Viability / Target Inhibition) Uptake->Assay Intracellular Action (Protocol C)

In vitro workflow detailing the dosing, enzymatic cleavage, and cellular uptake of carbamate prodrugs.

Quantitative Data Summaries

To establish a baseline for your assays, reference the expected stability and efficacy metrics typical for ethyl methyl(2-pyridinyl)carbamate prodrugs.

Table 1: Expected Prodrug Stability and Cleavage Kinetics
Test MediumpHHalf-Life ( t1/2​ )Primary Cleavage Mechanism
Simulated Gastric Fluid (SGF)1.2> 120 minHighly stable; minimal acid hydrolysis
Hank's Balanced Salt Solution (HBSS)6.5> 120 minStable; lacks enzymatic triggers
DMEM + 10% FBS7.4~ 45 minEnzymatic (Serum esterases)
HBSS + 0.1 U/mL PLAP7.4< 15 minEnzymatic (Alkaline Phosphatase)
Table 2: Comparative In Vitro Efficacy ( IC50​ )
CompoundCaco-2 (Permeability Model)BxPC-3 (Efficacy Model)
Parent Drug (Highly Insoluble)> 50 µM (Precipitates)> 50 µM (Precipitates)
Carbamate-Conjugated Prodrug1.2 µM0.8 µM

Step-by-Step Methodologies

Protocol A: Preparation of Prodrug Stocks and Dosing Solutions

Self-Validating System: This protocol includes a nephelometry step to ensure that the enhanced solubility of the prodrug is maintained upon dilution, preventing false negatives caused by compound precipitation.

  • Stock Preparation: Dissolve the ethyl methyl(2-pyridinyl)carbamate prodrug in 100% DMSO to yield a 10 mM stock solution. Vortex for 30 seconds.

  • Intermediate Dilution: Dilute the stock 1:100 in sterile PBS (pH 7.4) to create a 100 µM intermediate working solution.

  • Media Dosing: Perform serial dilutions of the intermediate solution directly into pre-warmed (37°C) cell culture media (e.g., DMEM/F12 supplemented with 10% FBS). Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Validation (Nephelometry): Before applying to cells, measure the dosing media using a microplate nephelometer. A scattering signal equivalent to the vehicle control confirms the absence of micro-precipitates, validating the solubility advantage of the promoiety.

Protocol B: In Vitro Cleavage and Stability Assay

Self-Validating System: Utilizes an internal standard (IS) to account for extraction losses, ensuring the kinetic decay curve accurately reflects enzymatic cleavage rather than physical degradation.

  • Enzyme Spiking: Prepare 1 mL of HBSS (pH 7.4) and spike with recombinant Human Placental Alkaline Phosphatase (PLAP) to a final concentration of 0.1 U/mL.

  • Initiation: Add the prodrug to a final concentration of 10 µM. Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of a stable isotope-labeled internal standard.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials to quantify the disappearance of the prodrug mass and the stoichiometric appearance of the parent drug mass[1].

Protocol C: Cell Culture Incubation and Efficacy Readout

Self-Validating System: Incorporates an enzymatic inhibitor control. If the prodrug requires cleavage to become active, inhibiting the cleavage enzymes should rescue cell viability, proving the mechanism of action.

  • Cell Seeding: Seed target cells (e.g., BxPC-3 pancreatic cancer cells) into a 96-well tissue culture plate at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Inhibitor Control (Optional but Recommended): Pre-treat a subset of control wells with an esterase/phosphatase inhibitor cocktail (e.g., 1 mM sodium orthovanadate) 1 hour prior to dosing.

  • Dosing: Aspirate the overnight media and replace it with 100 µL of the prodrug dosing solutions prepared in Protocol A (ranging from 0.1 nM to 10 µM). Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours. Causality Note: A 72-hour window is critical; it provides sufficient time for the ethyl methyl(2-pyridinyl)carbamate moiety to be fully cleaved by extracellular/serum enzymes and for the released parent drug to permeate the cell membrane and exert its intracellular phenotypic effect[4].

  • Readout: Add 20 µL of resazurin-based viability reagent to each well. Incubate for 2 hours and read fluorescence (Ex 560 nm / Em 590 nm). Calculate the IC50​ using non-linear regression analysis.

References

  • Sol-moiety: Discovery of a water-soluble prodrug technology for enhanced oral bioavailability of insoluble therapeutics Source: Nature Communications / PubMed Central URL
  • Sol-Moiety: Discovery of a Water-Soluble Prodrug Technology for Enhanced Oral Bioavailability of Insoluble Therapeutics Source: Springer Nature Research Communities URL
  • Buy Ethyl methyl(2-pyridinyl)carbamate (EVT-1209184)

Sources

Application Note: Safe Handling, Storage, and Late-Stage Fluorination Protocols for Ethyl methyl(2-pyridinyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl methyl(2-pyridinyl)carbamate (CAS: 125867-10-9) is a highly versatile nitrogen-containing heteroarene widely utilized as a building block and substrate in advanced medicinal chemistry[1]. The carbamate moiety serves a dual purpose: it acts as a robust protecting group for the exocyclic amine and strategically modulates the electronic properties of the pyridine ring. This electronic modulation makes the compound an ideal candidate for late-stage C-H functionalization[2].

In modern drug development, the most prominent application of this compound is its use as a substrate in site-selective C-H fluorination mediated by Silver(II) fluoride (AgF 2​ ). Developed by Fier and Hartwig, this methodology bypasses the need for highly toxic F 2​ gas or pre-functionalized halogenated substrates[3]. As an Application Scientist, I emphasize that successfully utilizing this compound requires not only an understanding of its baseline stability but also strict adherence to the handling protocols of its highly reactive co-reagents.

Physicochemical Profiling and Storage Guidelines

While Ethyl methyl(2-pyridinyl)carbamate is relatively stable under standard benchtop conditions, its ester-like carbamate linkage is susceptible to nucleophilic attack and base-catalyzed hydrolysis over time. Storing the compound at 2–8 °C under an inert argon atmosphere minimizes the kinetic energy available for ambient hydrolysis, ensuring the structural integrity of the directing group prior to complex synthetic applications.

Table 1: Physicochemical & Safety Profile
Property / ParameterValue / Guideline
CAS Number 125867-10-9[1]
Molecular Formula C 9​ H 12​ N 2​ O 2​ [1]
Molecular Weight 180.20 g/mol [1]
Structural Class Pyridine derivative / Carbamate ester
Storage Temperature 2–8 °C (Refrigerated)
Atmospheric Requirement Inert atmosphere (Argon/N 2​ ) recommended to prevent moisture degradation.
Incompatibility Strong acids, strong bases, and aggressive oxidizers.
Critical Co-Reagent Handling: Silver(II) Fluoride (AgF 2​ )

The fluorination protocol relies heavily on AgF 2​ . AgF 2​ is a highly reactive, hygroscopic black solid. It must be stored in a desiccator or an inert atmosphere (e.g., argon-filled glovebox). Prolonged exposure to moist air causes it to fume and degrade into hydrogen fluoride (HF) and silver oxides, rendering it inactive and presenting a severe inhalation hazard[4].

Experimental Protocol: AgF 2​ -Mediated C-H Fluorination

This protocol details the site-selective fluorination of Ethyl methyl(2-pyridinyl)carbamate to yield its 2-fluoro derivative[2]. The workflow is designed as a self-validating system : the physical color change of the reaction mixture directly correlates with the chemical reduction of Ag(II) to Ag(I), providing real-time visual feedback.

Step 1: System Preparation and Solvent Ligation
  • Action: In an oven-dried flask equipped with a Teflon stir bar, dissolve 0.50 mmol (90 mg) of Ethyl methyl(2-pyridinyl)carbamate in 20 mL of anhydrous acetonitrile (MeCN)[2].

  • Causality: Anhydrous MeCN is strictly required. MeCN is not merely a passive solvent; it actively coordinates to the AgF 2​ center. This ligation modulates the redox potential of the silver complex, stabilizing it and facilitating the single-electron transfer (SET) necessary to generate the electrophilic fluorine radical (F•)[5].

Step 2: Reagent Introduction
  • Action: Add 1.50 mmol (219 mg, 3.00 equiv) of AgF 2​ in one continuous portion to the stirring solution[2].

  • Causality: Because AgF 2​ is highly sensitive to ambient moisture[4], rapid, single-portion addition minimizes atmospheric exposure. The 3.00 molar equivalent is required because AgF 2​ serves a dual role: one equivalent acts as the oxidant for C-H activation, while another serves as the fluorine atom transfer agent[5].

Step 3: Reaction Maturation & Self-Validation
  • Action: Stir the mixture at ambient temperature (22–25 °C) for 60–90 minutes[4].

  • Causality & Validation: The reaction acts as its own indicator. The initial mixture is a dense black suspension (due to AgF 2​ ). As the single-electron transfer and fluorination proceed, Ag(II) is reduced to Ag(I). The complete transition of the suspension from black to a yellow/brownish hue (AgF) visually validates that the reaction has reached completion[4].

Step 4: Quenching and Filtration
  • Action: Filter the crude reaction mixture through a pad of Celite (wetted with MeCN) into a disposable filter funnel, and rinse with an additional 15 mL of MeCN[4].

  • Causality: Both the unreacted AgF 2​ and the byproduct AgF are insoluble in MeCN. Direct concentration without filtration would trap these highly reactive silver salts in the crude matrix, leading to aggressive degradation of the silica gel stationary phase during downstream chromatography.

Step 5: Isolation and Purification
  • Action: Concentrate the light-yellow filtrate under reduced pressure and purify via silica gel chromatography eluting with a 10:1 Hexanes:Ethyl Acetate gradient[2].

  • Causality: The carbamate moiety significantly increases the polarity of the pyridine ring. The 10:1 non-polar to polar solvent ratio provides an optimal retention factor (R f​ ~ 0.45) to cleanly separate the fluorinated product from any trace non-fluorinated starting materials[2].

Workflow Visualization

Workflow S1 1. Substrate Preparation Ethyl methyl(2-pyridinyl)carbamate in Anhydrous MeCN S2 2. Reagent Addition Add 3.0 equiv AgF2 (Black Solid) under N2 atmosphere S1->S2 S3 3. C-H Activation Stir at 22-25°C (Exothermic) MeCN-ligated F• generation S2->S3 S4 4. Visual Validation Suspension turns Black -> Yellow (AgF2 reduced to AgF) S3->S4 S5 5. Filtration Filter through Celite pad to remove insoluble Ag salts S4->S5 S6 6. Purification Silica Gel Chromatography (Hexanes:EtOAc) S5->S6

Workflow for the AgF2-mediated site-selective C-H fluorination of pyridine carbamates.

Data Presentation: Optimization Parameters

To ensure reproducibility across different laboratory environments, the following parameters represent the optimized baseline for this specific carbamate substrate.

Table 2: Optimized Parameters for AgF 2​ -Mediated Fluorination
ParameterOptimized ConditionMechanistic Rationale
Solvent Anhydrous AcetonitrileLigates AgF 2​ to enable F• radical generation and stabilizes the transition state[5].
Reagent Stoichiometry 3.00 equivalents AgF 2​ Accounts for the dual role of AgF 2​ : C-H activation and subsequent fluorine transfer[2].
Temperature 22–25 °C (Ambient)Prevents over-fluorination and thermal degradation of the carbamate linkage[4].
Reaction Time 60–90 minutesValidated visually by the complete reduction of black AgF 2​ to yellow AgF[4].

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society, 2014. URL:[Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 Organic Syntheses, 2017. URL:[Link]

  • Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis National Center for Biotechnology Information (PMC), 2019. URL:[Link]

  • C-H Fluorination of Heterocycles with Silver (II)

Sources

Troubleshooting & Optimization

Overcoming poor aqueous solubility of Ethyl methyl(2-pyridinyl)carbamate for biological testing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center Topic: Overcoming Poor Aqueous Solubility of Ethyl methyl(2-pyridinyl)carbamate (CAS: 125867-10-9)

Knowledge Base: Understanding the Physicochemical Barrier

Ethyl methyl(2-pyridinyl)carbamate is a small molecule characterized by a lipophilic carbamate linkage and a pyridine ring. While the carbamate moiety provides excellent chemical stability and acts as a crucial conformational switch in drug design[1], its neutral state at physiological pH (pH 7.4) drastically limits its aqueous solubility. When transitioning this compound from chemical synthesis to biological testing, researchers frequently encounter solvent-shift precipitation, erratic assay readouts, and bioavailability bottlenecks. This support guide provides field-proven strategies to overcome these challenges.

Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when diluted from a DMSO stock into my cell culture media? Root Cause: This phenomenon is driven by a sudden shift in thermodynamic activity[2]. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the solvent polarity rapidly increases. The lipophilic carbamate molecules aggregate to minimize contact with water, surpassing the critical nucleation concentration and forming insoluble precipitates. Solution: Avoid direct "spike-in" dilutions. Use a stepwise serial dilution technique utilizing intermediate co-solvents, or transition to an inclusion complex strategy (see SOP 02).

Q2: Can I use pH adjustment to force the compound into solution without harming my cells? Root Cause: The pyridine ring contains a weakly basic nitrogen with a typical pKa around 5.2. At pH 7.4, the molecule is predominantly un-ionized, minimizing ion-dipole interactions with water[3]. Solution: Lowering the formulation pH to 4.5 protonates the pyridine nitrogen, significantly increasing aqueous solubility. If your biological assay strictly requires physiological pH, prepare the initial stock in a mildly acidic buffer and slowly titrate to pH 7.4 in the presence of a stabilizer (e.g., a surfactant or cyclodextrin) to create a metastable supersaturated solution.

Q3: Co-solvents are causing cytotoxicity in my cell-based assays. What are the maximum tolerable limits? Root Cause: Co-solvents like DMSO and ethanol decrease the dielectric constant of the aqueous vehicle, improving the solubility of the lipophilic carbamate[3]. However, high concentrations disrupt lipid bilayers and alter cellular metabolism. Solution: For in vitro cell culture, DMSO must strictly be kept below 0.5% (v/v). If your required drug concentration cannot be achieved within these limits, you must abandon co-solvents and utilize cyclodextrin complexation.

Q4: Are cyclodextrins effective for this specific pyridine-carbamate structure? Root Cause: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective because it forms non-covalent, dynamic inclusion complexes[4]. Solution: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic ethyl/methyl groups and the pyridine ring, shielding them from the aqueous environment. Meanwhile, the hydrophilic exterior hydroxyl groups maintain bulk aqueous solubility, camouflaging the compound's poor physicochemical properties without the cytotoxicity associated with organic solvents[5].

Quantitative Formulation Guidelines

Table 1: Quantitative Limits for Solubilizing Agents in Biological Assays

Solubilizing AgentMax In Vitro LimitMax In Vivo LimitPrimary Mechanism of Solubilization
DMSO ≤ 0.1 - 0.5% (v/v)≤ 10% (v/v)Dielectric constant reduction
Ethanol ≤ 1.0% (v/v)≤ 10% (v/v)Co-solvent / Polarity shift
HP-β-Cyclodextrin ≤ 10% (w/v)≤ 20% (w/v)Dynamic inclusion complexation
Tween 80 ≤ 0.1% (v/v)≤ 5% (v/v)Micellar encapsulation

Standard Operating Procedures (SOPs)

SOP 01: Stepwise Solvent-Shift Dilution (Mitigating Nucleation) Objective: Prepare a 10 µM assay solution from a 10 mM DMSO stock without inducing precipitation. Causality: Gradual introduction of the aqueous phase prevents localized supersaturation spikes, keeping the compound below its kinetic precipitation threshold.

  • Stock Preparation: Dissolve Ethyl methyl(2-pyridinyl)carbamate in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of a 50:50 mixture of DMSO and PEG400. Reasoning: PEG400 acts as a bridging co-solvent that eases the dielectric gap between DMSO and water.

  • Aqueous Equilibration: Warm the target biological buffer (e.g., PBS or DMEM) to 37°C. Dropwise, add 10 µL of the intermediate stock into 990 µL of the warmed buffer while continuously vortexing.

  • Self-Validation Step: Centrifuge the final solution at 14,000 rpm for 10 minutes. Visually inspect the bottom of the tube for a pellet. Analyze the supernatant via UV-Vis spectroscopy or LC-MS/MS to confirm the active concentration matches the theoretical 10 µM target[3].

SOP 02: HP-β-CD Inclusion Complexation Objective: Achieve high-concentration aqueous solubilization (>1 mM) for in vivo dosing or high-throughput screening. Causality: Prolonged mechanical agitation provides the activation energy required for the lipophilic guest molecule to displace water molecules inside the cyclodextrin cavity, forming a stable thermodynamic complex.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in deionized water or mildly acidic buffer (pH 5.0).

  • Compound Addition: Add the dry powder of Ethyl methyl(2-pyridinyl)carbamate directly to the HP-β-CD solution to exceed the target concentration (e.g., add 2 mg/mL).

  • Complexation: Sonicate the suspension in a water bath at 25°C for 60 minutes, followed by continuous orbital shaking at 200 rpm for 24 hours. Reasoning: The dynamic equilibrium of inclusion complexation requires extended time to reach saturation.

  • Self-Validation Step: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, precipitated drug. Quantify the dissolved compound in the filtrate using HPLC. The measured concentration represents the true solubilized fraction[4].

Solubilization Workflow Visualization

SolubilizationWorkflow N1 Assess Baseline Solubility in Assay Buffer (pH 7.4) N2 Is Solubility > Target Concentration? N1->N2 N3 Proceed to Biological Testing N2->N3 Yes N4 Strategy 1: pH Adjustment (Lower pH to protonate pyridine) N2->N4 No N5 Strategy 2: Co-solvents (e.g., ≤0.5% DMSO or Ethanol) N4->N5 If assay requires pH 7.4 N7 Self-Validation: Centrifuge & LC-MS/MS N4->N7 N6 Strategy 3: Inclusion Complexation (e.g., HP-β-CD) N5->N6 If cytotoxicity observed N5->N7 N6->N7 N7->N2 Re-evaluate

Fig 1. Decision tree for optimizing the solubilization of Ethyl methyl(2-pyridinyl)carbamate.

References

  • [2] Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available at:[Link]

  • [4] Cyclodextrins as pharmaceutical solubilizers. ResearchGate. Available at:[Link]

  • [5] When Poor Solubility Becomes An Issue From Early Stage To Proof of Concept. Scribd. Available at:[Link]

  • [3] Controlled Release Gel Formulations. Diva-portal.org. Available at:[Link]

  • [1] Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Available at:[Link]

Sources

Optimizing extraction yield and purity of Ethyl methyl(2-pyridinyl)carbamate from biological samples

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Extraction of Ethyl methyl(2-pyridinyl)carbamate

Welcome to the technical support center for the analysis of Ethyl methyl(2-pyridinyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction yield and purity from complex biological samples. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these methods effectively in your own laboratory.

Section 1: Foundational Knowledge & Pre-Analytical Considerations

Before beginning any extraction, a firm understanding of the analyte's properties and proper sample handling is paramount for success.

FAQ: What are the key physicochemical properties of Ethyl methyl(2-pyridinyl)carbamate that influence its extraction?

Understanding the molecule's behavior in different chemical environments is the first step to designing a robust extraction method. While specific experimental data for Ethyl methyl(2-pyridinyl)carbamate is not widely published, we can infer its properties from its structure and related carbamate compounds.

  • Structure: The molecule contains an ethyl carbamate group, a methyl group on the carbamate nitrogen, and a pyridine ring.

  • Polarity and Solubility: The pyridine ring and the carbamate group introduce polar characteristics. However, the ethyl and methyl groups, along with the aromatic ring system, contribute nonpolar character. The predicted octanol-water partition coefficient (LogP) for a structurally similar compound, Ethyl N-(2-methylphenyl)carbamate, is 2.577, suggesting it is moderately hydrophobic[1]. It will likely be soluble in polar organic solvents like acetonitrile, ethyl acetate, and dichloromethane, and sparingly soluble in water.

  • Acid-Base Properties (pKa): This is the most critical property for extraction optimization. The molecule has a basic nitrogen atom in the pyridine ring (pKa of pyridine is ~5.2). The nitrogen in the carbamate group is generally non-basic due to resonance with the adjacent carbonyl group[2].

    • At pH < 3.2 (pKa - 2): The pyridinyl nitrogen will be protonated (positively charged). The molecule becomes a cation, making it significantly more soluble in aqueous solutions and less soluble in nonpolar organic solvents.

    • At pH > 7.2 (pKa + 2): The molecule will be in its neutral, uncharged form. This state is ideal for extraction into organic solvents.

  • Stability: Carbamates can be susceptible to hydrolysis, particularly under strong alkaline conditions[3]. Furthermore, studies on other carbamates in biological matrices have shown significant degradation over time, even at refrigerated temperatures (4°C)[4]. This instability underscores the need for controlled and swift sample processing.

FAQ: How should I collect and store biological samples (plasma, urine, tissue) to ensure analyte stability?

Analyte integrity begins with proper sample handling. Given the potential instability of carbamates, the following best practices are essential.

  • Immediate Processing: Whenever possible, process samples immediately after collection.

  • Temperature Control: Keep samples on ice or at 4°C during collection and initial handling steps to minimize enzymatic and chemical degradation.

  • Long-Term Storage: For long-term storage, samples should be flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles, which can degrade the analyte and compromise the sample matrix.

  • Anticoagulant Choice (for Blood): When collecting blood, K2-EDTA is a commonly preferred anticoagulant as it chelates metal ions that can catalyze degradation.

  • Urine Samples: Urine pH can vary. It may be beneficial to buffer the urine sample or adjust its pH immediately upon collection to a neutral or slightly acidic range (pH 6-7) to improve stability before freezing.

Section 2: Sample Pre-Treatment

Proper pre-treatment is crucial for removing major interferences like proteins and preparing the sample for downstream extraction.

FAQ: What is the first and most critical step for extracting from plasma or serum?

For plasma and serum, protein precipitation (PPT) is the essential first step. Proteins constitute a large portion of these matrices and will interfere with both LLE and SPE, leading to emulsions, clogged cartridges, and significant ion suppression in mass spectrometry.

Recommended Protocol: Protein Precipitation

  • Solvent Choice: Use ice-cold acetonitrile (ACN) or methanol (MeOH). ACN is often preferred as it tends to precipitate proteins more effectively, resulting in a denser pellet.

  • Ratio: Add 3 to 4 parts of ice-cold organic solvent to 1 part of plasma or serum (e.g., 600 µL of ACN to 200 µL of plasma). A higher ratio ensures more complete protein removal.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and denaturation of proteins.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C. This will form a tight protein pellet at the bottom of the tube.

  • Supernatant Collection: Carefully aspirate the supernatant, which contains the analyte, without disturbing the pellet. This supernatant can then be used for LLE or SPE.

Troubleshooting: My protein pellet is loose/fluffy after centrifugation. What went wrong?
  • Cause: This is a common issue that leads to poor recovery and contamination of the extract. It is often caused by an insufficient solvent-to-plasma ratio or inadequate mixing.

  • Solution:

    • Increase the solvent-to-plasma ratio to 4:1 or even 5:1.

    • Ensure vigorous vortexing to create a fine protein suspension before centrifugation.

    • Confirm that your centrifuge is reaching the set speed and is properly cooled. A lower temperature helps create a more compact pellet.

FAQ: How do I prepare tissue samples for extraction?

Tissue samples must be homogenized to release the analyte from the cellular structure.

  • Weighing: Accurately weigh a portion of the frozen tissue.

  • Homogenization Buffer: Add a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:3 or 1:5 w/v).

  • Homogenization: Use a mechanical homogenizer (e.g., bead beater, rotor-stator) to completely disrupt the tissue structure. Perform this step on ice to prevent analyte degradation.

  • Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.

  • Supernatant Processing: The resulting supernatant can be treated similarly to plasma, starting with protein precipitation.

Section 3: Extraction Method Selection & Optimization

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the desired sample cleanliness, throughput, and available resources.

FAQ: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both methods can be effective. The choice depends on your specific experimental needs.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids based on relative solubility.Partitioning between a solid stationary phase and a liquid mobile phase.
Selectivity Lower; primarily based on polarity and pH. Co-extraction of matrix components with similar properties is common.Higher; can use mixed-mode sorbents (e.g., reversed-phase and ion-exchange) for targeted cleanup.
Cleanliness Generally produces dirtier extracts.Generally produces cleaner extracts, reducing matrix effects.
Solvent Usage High; can require large volumes of potentially hazardous organic solvents[3].Lower; uses smaller volumes for conditioning, washing, and elution.
Throughput Can be laborious and difficult to automate for large sample sets.Easily automated with 96-well plates and robotic systems for high throughput.
Common Issues Emulsion formation, low recovery, high solvent consumption[3].Cartridge breakthrough, incomplete elution, high cost per sample.

Recommendation: For discovery and bioanalysis requiring high sensitivity and reproducibility (e.g., LC-MS/MS), SPE is generally the superior choice . For initial method development or when cost is a primary concern, LLE can be a viable starting point.

LLE Troubleshooting Guide

Q: My recovery is low with LLE. How can I improve it?
  • 1. Optimize pH (Most Critical):

    • The Cause: As discussed, Ethyl methyl(2-pyridinyl)carbamate is protonated at low pH. If you are extracting from an acidic solution into an organic solvent, your analyte will remain in the aqueous phase.

    • The Solution: Adjust the pH of your sample (after protein precipitation) to be basic, ideally pH > 8.0 . This neutralizes the pyridinyl nitrogen, making the molecule uncharged and maximizing its partitioning into the organic solvent. Use a dilute base like ammonium hydroxide or sodium carbonate.

  • 2. Select the Right Solvent:

    • The Cause: Solvent polarity must be matched to the analyte.

    • The Solution: Start with a moderately polar, water-immiscible solvent. Good candidates for this analyte include ethyl acetate , dichloromethane [5], and methyl tert-butyl ether (MTBE) [6]. If recovery is still low, try a more polar solvent, but be aware this may also increase the extraction of interferences.

  • 3. Add Salt (Salting-Out Effect):

    • The Cause: The analyte may have some residual solubility in the aqueous phase.

    • The Solution: Add sodium chloride (NaCl) or ammonium sulfate to the aqueous layer until saturation[6][7]. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and driving it into the organic layer.

  • 4. Increase Solvent-to-Sample Ratio:

    • The Cause: A single extraction may not be sufficient to recover all the analyte.

    • The Solution: Increase the volume of the organic solvent. Alternatively, perform a second or even third extraction of the aqueous phase with fresh organic solvent and combine the organic layers.

Q: I'm getting an emulsion during LLE. How do I resolve it?
  • The Cause: Emulsions are a stable mixture of the two immiscible phases, often stabilized by proteins or phospholipids that were not fully removed.

  • The Solution:

    • Centrifugation: Spin the tube at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. This is often the most effective method.

    • Add Salt: Adding NaCl can help disrupt the emulsion layer.

    • Temperature: Gently heating or cooling the sample can sometimes break the emulsion.

    • Prevention: The best solution is prevention. Ensure your protein precipitation step is highly effective.

SPE Troubleshooting Guide

A well-designed SPE protocol provides the cleanest extracts. For Ethyl methyl(2-pyridinyl)carbamate, a reversed-phase sorbent (like C18 or a polymeric sorbent) is a good starting point.

SPE_Workflow Condition Condition Equilibrate Equilibrate Condition->Equilibrate e.g., Methanol Load Load Equilibrate->Load e.g., Water/Buffer Wash Wash Load->Wash TS_Load TS_Load Load->TS_Load Elute Elute Wash->Elute TS_Wash TS_Wash Wash->TS_Wash TS_Elute TS_Elute Elute->TS_Elute

Q: How do I choose the right SPE sorbent?
  • Reversed-Phase (e.g., C18, Polymeric): This is the best starting point. The analyte will be retained via hydrophobic interactions. Polymeric sorbents (like Waters Oasis HLB or Strata-X) are often preferred for biological samples as they offer higher binding capacity and are more stable across a wide pH range.

  • Mixed-Mode: For even cleaner extracts, a mixed-mode sorbent with both reversed-phase and ion-exchange properties can be used. A mixed-mode cation-exchange sorbent would be ideal. You would load the sample at a slightly acidic pH (e.g., pH 4-5) where the pyridinyl nitrogen is protonated (positively charged), allowing it to bind via both hydrophobic and ionic interactions. You can then use a strong organic wash to remove neutral interferences, followed by elution with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic bond.

Q: My analyte is breaking through the cartridge during the loading step. Why?
  • The Cause: The analyte is not being retained by the sorbent.

  • The Solution:

    • Check Load Solution pH: For reversed-phase, ensure the pH is adjusted to > 7.2 to keep the analyte neutral and maximize hydrophobic retention.

    • Reduce Flow Rate: Loading the sample too quickly does not allow enough time for partitioning onto the sorbent. Use a vacuum manifold or positive pressure system to maintain a slow, consistent flow rate (e.g., ~1 mL/min).

    • Dilute the Sample: If your sample (the supernatant from PPT) contains a high percentage of organic solvent (>5-10%), it can prevent the analyte from binding to a reversed-phase sorbent. Dilute the supernatant with water or an aqueous buffer before loading.

Q: My recovery is poor during the elution step. What should I check?
  • The Cause: The elution solvent is not strong enough to displace the analyte from the sorbent.

  • The Solution:

    • Increase Solvent Strength: For a reversed-phase sorbent, use a stronger organic solvent. If you are eluting with methanol, try acetonitrile or add a small percentage of a less polar solvent like isopropanol.

    • Modify Elution Solvent pH: If there are secondary ionic interactions between your analyte and the sorbent (even on a C18 phase), adding a modifier to the elution solvent can help. For this analyte, adding a small amount of base (e.g., 1-5% ammonium hydroxide) to your organic elution solvent will ensure the pyridinyl nitrogen is neutral and breaks any unintended ionic bonds.

    • Increase Elution Volume/Soak Time: Use a larger volume of elution solvent and allow it to soak in the sorbent bed for a few minutes before drawing it through. This ensures the solvent has sufficient time to desorb the analyte completely.

Section 4: Post-Extraction & Analysis

Even with a good extraction protocol, matrix effects can compromise analytical results, especially for sensitive LC-MS/MS methods.

FAQ: My LC-MS/MS signal is inconsistent and shows suppression. What is the likely cause?

The most common cause of ion suppression in extracts from plasma is the co-extraction of phospholipids . These endogenous molecules are abundant in cell membranes and have a tendency to elute late in typical reversed-phase chromatography runs, interfering with the ionization of many analytes.

  • Solution 1: Phospholipid Removal (PLR) SPE Plates: Many manufacturers offer specialized SPE plates or cartridges designed to remove phospholipids. These often work by a combination of reversed-phase and size exclusion or other proprietary mechanisms.

  • Solution 2: QuEChERS with dSPE: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally for pesticide analysis, is excellent for complex biological matrices[3].

    • Perform an initial extraction with acetonitrile (similar to PPT).

    • Perform a cleanup step called dispersive SPE (dSPE). For this, you add a small amount of a sorbent mixture to your extract. A mixture containing C18 (to remove nonpolar interferences) and PSA (primary secondary amine, to remove fatty acids and sugars) would be a good starting point. The new Z-Sep sorbents are also highly effective at removing lipids.

Workflow cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction Sample Biological Sample (Plasma, Urine, Tissue) PreTreat Pre-Treatment (Homogenization / PPT) Sample->PreTreat Decision Choose Method PreTreat->Decision LLE_pH Adjust pH > 8 Decision->LLE_pH LLE SPE_Load Load onto SPE (Reversed-Phase or Mixed-Mode) Decision->SPE_Load SPE LLE_Ext Extract w/ Organic Solvent (e.g., Ethyl Acetate, MTBE) LLE_pH->LLE_Ext LLE_Dry Evaporate & Reconstitute LLE_Ext->LLE_Dry Cleanup Optional Cleanup (dSPE / PLR) LLE_Dry->Cleanup SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Dry Evaporate & Reconstitute SPE_Elute->SPE_Dry SPE_Dry->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis

References

  • Yao, L., H. M. Salvage, & R. A. P. H. S. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. Amazon S3. [Link]

  • OIV (Organisation Internationale de la Vigne et du Vin). (n.d.). Ethyl Carbamate (Type-II). OIV Methods of Analysis. [Link]

  • Wright, J. B. (1949). Preparation and properties of carbamates, nitrocarbamates and their derivatives. OpenBU, Boston University. [Link]

  • Mathews, T., & Zacharias, L. (2022). Extraction of Metabolome From Plasma. University of California, San Diego. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-22. [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. [Link]

  • Al-Rajab, A. J., & Sabir, J. S. M. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. IntechOpen. [Link]

  • Luz, G. S. d., & de Andrade, J. B. (2020). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Journal of the Brazilian Chemical Society, 31(10), 2021-2041. [Link]

  • Yao, L., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(39), 10984-10991. [Link]

  • Cheméo. (n.d.). Ethyl N-(2-methylphenyl)carbamate. [Link]

  • Kim, Y. J., et al. (2022). Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine. Preventive Nutrition and Food Science, 27(2), 234-240. [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. [Link]

  • Chaiying, A., Khawthong, S., & Phuangphung, P. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions. Siriraj Medical Journal, 75(4), 285-292. [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of Ethyl methyl(2-pyridinyl)carbamate in GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter researchers who mistake the thermal degradation products of carbamates for synthesis impurities or metabolic artifacts. Ethyl methyl(2-pyridinyl)carbamate is notoriously thermally labile. Standard Gas Chromatography-Mass Spectrometry (GC-MS) methods utilizing hot split/splitless injection ports will almost certainly destroy this molecule before it reaches the detector.

This guide provides field-proven, self-validating methodologies to arrest thermal degradation, ensuring that your GC-MS data reflects your actual sample composition rather than inlet-induced artifacts.

The Mechanistic Reality of Carbamate Degradation

Ethyl methyl(2-pyridinyl)carbamate contains a highly sensitive ester-amide linkage. When exposed to the extreme heat of a standard GC inlet (typically 250°C–300°C), the molecule undergoes rapid thermal cleavage. Because it is an N,N-disubstituted carbamate, the primary thermal degradation pathway involves the cleavage of the labile carbamate bond, yielding N-methylpyridin-2-amine and corresponding volatile 1[1].

This degradation is not merely thermal; it is highly catalytic. Active silanol groups in standard glass liners and the massive surface area of quartz glass wool drastically accelerate the 2[2]. To successfully analyze this compound, we must manipulate the thermodynamics and kinetics of the injection process to protect the molecule.

Troubleshooting FAQs

Q1: Why am I seeing multiple unexpected peaks instead of my intact Ethyl methyl(2-pyridinyl)carbamate? A1: You are observing thermal degradation artifacts. During passage through a heated injection port or a high-temperature capillary column, carbamates decompose into amines, isocyanates, or 2[2]. If you see a massive peak corresponding to N-methylpyridin-2-amine and no parent mass, your inlet temperature is too high, or your liner is catalytically active.

Q2: How do I adjust my GC inlet parameters to prevent this cleavage? A2: You must abandon isothermal hot split/splitless injection. Instead, utilize3[3] or 4[4] injection. PTV allows you to introduce the sample at a low temperature (e.g., 60°C), vent the solvent, and then rapidly heat the inlet (up to 700°C/min) to transfer the analyte to the column in milliseconds, drastically reducing thermal 5[5].

Q3: Does the choice of liner and column affect degradation? A3: Absolutely. Even with PTV, an active liner will destroy your analyte. You must use an ultra-inert, deactivated, dimpled liner without glass wool . Furthermore, degradation can occur on the column 2[2]. Implementing "Fast GC" principles—using a shorter column (10–15 m), a thinner stationary phase film (0.1 µm), and a higher carrier gas flow rate—minimizes the analyte's residence time in the heated oven6[6].

Workflow Visualizations

G Start GC-MS Analysis of Ethyl methyl(2-pyridinyl)carbamate Degradation Thermal Degradation Observed? Start->Degradation Yes Yes Degradation->Yes No No Degradation->No CheckInlet Check Inlet Type Yes->CheckInlet Success Valid MS Spectra No->Success Split Hot Split/Splitless CheckInlet->Split PTV PTV or COC CheckInlet->PTV Action1 Switch to PTV/COC Injection Split->Action1 CheckLiner Check Liner Deactivation PTV->CheckLiner Action1->CheckLiner Action2 Use Ultra-Inert Liner (No Glass Wool) CheckLiner->Action2 Action2->Success

Caption: Troubleshooting logic for mitigating thermal degradation of carbamates in GC-MS.

G A 1. Cold Injection (e.g., 60°C) B 2. Solvent Venting (Low Temp) A->B C 3. Rapid Heating (700°C/min) B->C D 4. Analyte Transfer to Column C->D E 5. Column Elution (Fast GC) D->E

Caption: Sequential phases of Programmed Temperature Vaporization (PTV) injection.

Quantitative Comparison of Injection Techniques

The following table summarizes the impact of various GC injection parameters on the recovery of labile carbamates.

Injection TechniqueInitial Temp (°C)Heating RateLiner TypeAnalyte Recovery (%)Degradation Risk
Hot Splitless 250°CIsothermalSingle Taper w/ Wool< 10%Critical
PTV (Solvent Vent) 60°C700°C/minDimpled, Ultra-Inert> 85%Low-Moderate
Cold On-Column (COC) 40°COven-TrackedNone (Direct to Column)> 95%Minimal

Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must act as a self-validating system. The following methodologies include internal checks to verify that your instrument is not destroying your sample.

Protocol A: PTV-GC-MS Method for Labile Carbamates

This method utilizes rapid thermodynamics to outpace the kinetics of 5[5].

Step 1: Hardware Preparation

  • Install a dimpled, ultra-inert deactivated glass liner. Do not use glass wool , as the high surface area provides active sites for carbamate cleavage.

  • Install a thin-film capillary column (e.g., 15 m × 0.25 mm ID × 0.1 µm film thickness) to minimize on-column residence time.

Step 2: PTV Temperature Programming

  • Initial Temperature: Set to 60°C (or 10°C below the boiling point of your solvent). Hold for 0.1 min during injection.

  • Ramp Rate: Set the inlet heating rate to maximum (typically 700°C/min).

  • Final Temperature: 220°C (keep as low as possible while ensuring complete volatilization). Hold for 2 minutes to transfer the analyte.

  • Cleaning Phase: Ramp to 280°C to bake out the liner after the analyte has transferred to the column.

Step 3: Fast GC Oven Ramp

  • Set a high carrier gas flow rate (e.g., 1.5 - 2.0 mL/min Helium).

  • Program a steep oven ramp (e.g., 25°C/min) to elute the carbamate quickly.

Step 4: System Suitability & Validation Check

  • The Degradation Index (DI): Inject a 10 µg/mL standard of Ethyl methyl(2-pyridinyl)carbamate. Integrate the peak area of the intact parent compound and the peak area of the primary degradation product (N-methylpyridin-2-amine).

  • Calculation: DI = (Area of Degradant) / (Area of Parent + Area of Degradant).

  • Validation: A DI of < 0.05 confirms your system is sufficiently inert and cold enough to proceed with quantitative analysis.

Protocol B: Cold On-Column (COC) Injection Workflow

If PTV fails to yield a DI < 0.05, you must switch to COC, which completely eliminates the vaporization 4[4].

Step 1: Column and Injector Setup

  • Use a retention gap (deactivated fused silica tubing, 1-2 meters) connected to your analytical column.

  • Ensure the syringe needle gauge is compatible with the inner diameter of the retention gap.

Step 2: Injection Parameters

  • Set the COC inlet to "Oven Track" mode (the inlet temperature stays exactly 3°C higher than the oven temperature).

  • Set the initial oven temperature to 40°C (must be lower than the solvent boiling point to utilize the solvent effect for focusing).

Step 3: Elution

  • Hold at 40°C for 1 minute, then ramp at 20°C/min to 250°C.

  • Causality: Because the sample is deposited directly as a liquid onto the column and gently heated, thermal shock is eliminated, preserving the ester-amide linkage of the carbamate.

References

  • Putting the heat on carbamate pesticides Wiley Analytical Science URL:[Link]

  • Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • Thermal degradation of basic alkoxy carbanilates in gas Chromatograph Chemical Papers URL:[Link]

  • Basic Overview on Gas Chromatography Injectors Future4200 (Excerpt on PTV) URL:[Link]

  • Simultaneous determination of drugs and pesticides in postmortem blood using dispersive solid-phase extraction and large volume injection Toxicologia UnB (Elsevier) URL:[Link]

Sources

Validation & Comparative

A Guide to Ensuring Reproducibility in In Vivo Pharmacokinetic Studies of Novel Compounds: A Case Study Approach with Ethyl methyl(2-pyridinyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the reproducibility of in vivo pharmacokinetic (PK) studies is paramount. It forms the bedrock upon which the safety and efficacy of a potential therapeutic are built. This guide provides a comprehensive framework for designing and executing robust and reproducible in vivo PK studies, with a special focus on novel chemical entities. While specific pharmacokinetic data for Ethyl methyl(2-pyridinyl)carbamate is not extensively available in the public domain, this guide will use it as a representative novel carbamate to illustrate the principles and protocols necessary for establishing a reproducible pharmacokinetic profile.

The carbamate functional group is present in numerous approved drugs and investigational compounds, acting on a wide range of biological targets. However, their metabolism can be complex, often involving hydrolysis by esterases and oxidation by cytochrome P450 enzymes.[1][2] This metabolic variability underscores the critical need for meticulous study design to ensure that the generated pharmacokinetic data is both accurate and reproducible.

This guide will delve into the critical factors that influence the reproducibility of in vivo PK studies, from initial study design and animal model selection to bioanalytical method validation and data analysis. We will also explore how to compare the pharmacokinetic profile of a novel compound against established alternatives, ensuring a clear understanding of its relative advantages and disadvantages.

I. The Foundation of Reproducibility: Strategic Experimental Design

A well-designed experiment is the cornerstone of reproducible research.[3][4] Poorly planned studies can lead to a loss of valuable information and resources, and may even produce misleading results.[3] For a novel compound like Ethyl methyl(2-pyridinyl)carbamate, the initial PK studies aim to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Considerations for Experimental Design:
  • Animal Model Selection: The choice of animal model is critical and should be justified based on factors such as species-specific metabolism of related compounds and the intended therapeutic target.[5] For carbamates, it's important to select a species with a metabolic profile that is as close as possible to humans.

  • Dose Selection and Formulation: The initial dose selection should be based on in vitro efficacy and toxicity data. The formulation of the compound for administration is also a critical factor that can significantly impact its bioavailability.[6][7]

  • Sampling Strategy: The timing and frequency of blood sampling are crucial for accurately capturing the pharmacokinetic profile.[8] An effective sampling strategy should be designed to capture the absorption, distribution, and elimination phases of the drug.[8]

Below is a DOT script illustrating a typical workflow for designing a reproducible in vivo pharmacokinetic study.

experimental_workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Bioanalysis & Data Interpretation A Define Study Objectives B Select Animal Model A->B C Determine Dose Levels & Formulation B->C D Design Sampling Schedule C->D E Compound Administration D->E F Sample Collection (Blood, Tissues) E->F G Sample Processing & Storage F->G I Sample Analysis (LC-MS/MS) G->I H Validate Bioanalytical Method H->I J Pharmacokinetic Data Analysis I->J K Report Generation J->K

Caption: A generalized workflow for a reproducible in vivo pharmacokinetic study.

II. The Analytical Backbone: Robust Bioanalytical Method Validation

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data.[9][10][11] A validated bioanalytical method ensures that the measurements of the drug and its metabolites in biological matrices are accurate, precise, and reproducible.[12] Regulatory agencies like the FDA and EMA have stringent guidelines for bioanalytical method validation.[9][13]

Essential Parameters for Bioanalytical Method Validation:
ParameterDescriptionAcceptance Criteria
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Sensitivity The lowest concentration of the analyte that can be reliably measured (LLOQ).Signal-to-noise ratio of at least 5:1.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Source: Adapted from FDA Bioanalytical Method Validation Guidance.[12]

A detailed, step-by-step protocol for a generic bioanalytical method validation using LC-MS/MS is provided below.

Experimental Protocol: Bioanalytical Method Validation (LC-MS/MS)
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of Ethyl methyl(2-pyridinyl)carbamate and any known metabolites in a suitable organic solvent.

    • Prepare calibration standards by spiking the stock solution into the blank biological matrix (e.g., plasma) to achieve a concentration range that covers the expected in-study concentrations.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

  • Sample Preparation:

    • Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the biological matrix.

    • Optimize the extraction recovery and minimize matrix effects.

  • LC-MS/MS Method Development:

    • Select an appropriate HPLC/UHPLC column and mobile phase to achieve good chromatographic separation of the analyte from other components.

    • Optimize the mass spectrometry parameters (e.g., ionization source, collision energy) to achieve maximum sensitivity and selectivity for the analyte.

  • Validation Experiments:

    • Accuracy and Precision: Analyze multiple replicates of the QC samples on different days to determine the intra- and inter-day accuracy and precision.

    • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the analyte peak.

    • LLOQ: Determine the lowest concentration that meets the acceptance criteria for accuracy and precision.

    • Stability: Evaluate the stability of the analyte in the matrix under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.

III. Navigating Variability: Factors Influencing Reproducibility

Several factors can introduce variability into in vivo pharmacokinetic studies, making it difficult to reproduce results.[14][15] Understanding and controlling these sources of variability is crucial for ensuring the reliability of the data.

Sources of Variability in In Vivo PK Studies:
  • Inter-animal Variability: Physiological differences between individual animals, such as age, sex, and health status, can lead to variations in drug metabolism and disposition.[14]

  • Intra-animal Variability: Variations in the pharmacokinetic profile of the same animal when dosed on different occasions.[14] This can be influenced by factors such as diet, stress, and circadian rhythms.

  • Experimental Procedures: Inconsistent experimental techniques, such as dosing, blood collection, and sample handling, can introduce significant errors.[16]

  • Bioanalytical Method Performance: A poorly validated or executed bioanalytical method can be a major source of variability.[9]

The following DOT script illustrates the interplay of factors that can affect the reproducibility of pharmacokinetic data.

reproducibility_factors cluster_biological Biological Factors cluster_experimental Experimental Conditions cluster_analytical Analytical Procedures A Animal Species & Strain PK_Variability Pharmacokinetic Variability A->PK_Variability B Age, Sex, Health Status B->PK_Variability C Genetics (Metabolizing Enzymes) C->PK_Variability D Dose & Formulation D->PK_Variability E Route of Administration E->PK_Variability F Sampling Technique & Timing F->PK_Variability G Bioanalytical Method Validation G->PK_Variability H Sample Handling & Storage H->PK_Variability I Data Analysis Methods I->PK_Variability

Caption: Key factors contributing to variability in pharmacokinetic studies.

IV. Comparative Analysis: Benchmarking Against Alternatives

When developing a new compound like Ethyl methyl(2-pyridinyl)carbamate, it is often necessary to compare its pharmacokinetic properties to those of existing drugs or other investigational compounds. This comparative analysis helps to understand the potential advantages of the new compound, such as improved bioavailability, longer half-life, or a more favorable metabolic profile.

A hypothetical comparison of key pharmacokinetic parameters is presented in the table below.

ParameterEthyl methyl(2-pyridinyl)carbamate (Hypothetical)Alternative Compound A (e.g., another carbamate)Alternative Compound B (Different Scaffold)
Bioavailability (%) 754090
Tmax (h) 1.52.00.5
Cmax (ng/mL) 500300800
Half-life (h) 8412
Clearance (mL/min/kg) 10255
Volume of Distribution (L/kg) 2.53.01.0

This table provides a clear and concise summary of the pharmacokinetic profiles of the different compounds, allowing for a direct comparison of their key properties.

V. Conclusion and Future Directions

Ensuring the reproducibility of in vivo pharmacokinetic studies is a multi-faceted challenge that requires careful planning, meticulous execution, and robust analytical methods. For a novel compound such as Ethyl methyl(2-pyridinyl)carbamate, establishing a reproducible pharmacokinetic profile is a critical step in its development journey. By adhering to the principles of good experimental design, rigorous bioanalytical method validation, and a thorough understanding of the potential sources of variability, researchers can generate high-quality, reliable data that will stand up to scientific and regulatory scrutiny.

Future studies on Ethyl methyl(2-pyridinyl)carbamate should focus on elucidating its metabolic pathways, identifying potential drug-drug interactions, and evaluating its pharmacokinetic profile in different preclinical species to better predict its behavior in humans.

References

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • DMID. (2024, October 9). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK).
  • PMC. Bioanalytical method validation: An updated review.
  • Charles River Laboratories. Bioanalytical Method Development and Validation Services.
  • (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials.
  • Aarons, L., & Ogungbenro, K. (2010, March). Optimal design of pharmacokinetic studies. Basic & clinical pharmacology & toxicology, 106(3), 250–255. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • FDA Requirements for Preclinical Studies.
  • Chan, H. K., & Zheng, G. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of controlled release : official journal of the Controlled Release Society, 323, 16–31. Retrieved from [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements.
  • ResearchGate. (n.d.). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models | Request PDF.
  • Jaki, T., & Jones, B. (2019, June). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: pharmacometrics & systems pharmacology, 8(6), 353–360. Retrieved from [Link]

  • Di, L., et al. (2017, March 22). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. Molecular Pharmaceutics.
  • Credevo. (2024, November 25). A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research.
  • Waterhouse, D. (2005, February 15). Robust population pharmacokinetic experiment design. Journal of pharmacokinetics and pharmacodynamics, 32(1), 135–151. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal Design of Pharmacokinetic Studies | Request PDF.
  • CRAN Task View. Analysis of Pharmacokinetic Data.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
  • Digital Repository. Statistical analysis of pharmacokinetic data : bioequivalence study.
  • FDA. (2018, January 4). Step 2: Preclinical Research.
  • Halsey, L. G. (2018, April 25). Reproducibility crisis in science or unrealistic expectations? EMBO reports, 19(5), e46008. Retrieved from [Link]

  • ATCC. Improving accuracy and reproducibility in life science research.
  • Yamamoto, T., et al. (n.d.). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Drug metabolism and disposition: the biological fate of chemicals.
  • Taylor & Francis. Ethyl carbamate – Knowledge and References.
  • PMC. Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus.
  • ChemPartner. Pharmacokinetics.
  • PharmacyLibrary. Chapter 9. Physicochemical and Biological Factors Affecting In Vivo Performance of Drugs.
  • Semantic Scholar. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans.
  • MDPI. (2025, August 14). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes.
  • ResearchGate. (2024, December 23). (PDF) Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line.
  • EPA. Metabolism Of Carbamate Insecticides.
  • EPA Archive. (2003, November 10). Physiologically-Based Pharmacokinetic/Pharmacodynamic Modeling: Preliminary Evaluation and Case Study for the N-Methyl Carbamate Pesticides.
  • MDPI. (2023, August 1). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver.
  • FDA. Analysis of Ethyl Carbamate Results from FY 1988-2021 Monitoring.
  • RSC Publishing. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices.

Sources

Cross-Validation of Spectroscopic vs. Chromatographic Methods for Ethyl methyl(2-pyridinyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise purity assessment of nitrogen-containing heteroarenes is a critical quality attribute. Ethyl methyl(2-pyridinyl)carbamate (CAS: 125867-10-9) is a specialized carbamate ester of pyridine[1], frequently utilized as an intermediate in the selective C-H fluorination of heterocycles[2] and as a structural motif in the development of water-soluble prodrugs.

Relying on a single analytical technique for purity determination introduces blind spots. High-Performance Liquid Chromatography (HPLC) is highly sensitive but suffers from relative response factor biases. Conversely, quantitative Nuclear Magnetic Resonance (qNMR) provides absolute molar quantification but historically lacks the trace-level sensitivity of chromatography[3]. This guide provides a comprehensive framework for the orthogonal cross-validation of qNMR and HPLC-UV/MS methods, ensuring a self-validating, metrologically traceable purity profile for Ethyl methyl(2-pyridinyl)carbamate.

Orthogonal Analytical Workflow

To eliminate method-specific biases, a dual-pronged approach is required. The workflow below illustrates the logical relationship between the primary spectroscopic method and the comparative chromatographic method.

Workflow Sample Ethyl methyl(2-pyridinyl)carbamate Sample qNMR_Prep qNMR: Internal Standard (Maleic Acid) Sample->qNMR_Prep HPLC_Prep HPLC: Serial Dilution (External Calibration) Sample->HPLC_Prep qNMR_Run 1H-NMR Acquisition (D1 = 60s) qNMR_Prep->qNMR_Run CrossVal Statistical Cross-Validation (ANOVA) qNMR_Run->CrossVal HPLC_Run RP-HPLC-UV (Gradient Elution) HPLC_Prep->HPLC_Run HPLC_Run->CrossVal Final Validated Purity Profile CrossVal->Final

Orthogonal workflow for cross-validating qNMR and HPLC methods.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methods are designed as self-validating systems.

Quantitative 1H-NMR (qNMR) Protocol

qNMR is an absolute, primary analytical method. Because the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei, it determines absolute purity without requiring a reference standard of the analyte itself[4],[3].

Step-by-Step Methodology:

  • Metrological Weighing: Accurately weigh ~20.0 mg of Ethyl methyl(2-pyridinyl)carbamate and ~10.0 mg of a certified reference material (CRM) Internal Standard (e.g., Maleic acid, NIST traceable) using a microbalance ( d=0.001 mg)[5].

  • Solvation & Homogenization: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Vortex for 60 seconds to ensure complete dissolution.

  • System Suitability Test (SST): Before quantification, verify that the Signal-to-Noise Ratio (SNR) of the internal standard is > 150 and the line-width is < 1.0 Hz[6].

  • Acquisition Parameters:

    • Instrument: 600 MHz NMR spectrometer equipped with a cryoprobe.

    • Pulse Angle: 90° to maximize signal intensity.

    • Relaxation Delay ( D1​ ): Set to 60 seconds. Causality: To achieve true quantitative accuracy, D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This prevents signal saturation and ensures the integral strictly reflects molar proportionality.

  • Integration: Integrate the distinct pyridine aromatic proton ( δ ~8.3 ppm) against the maleic acid olefinic protons ( δ 6.26 ppm) to calculate the mass fraction purity.

Mechanistic Insight on Carbamates: Carbamates exhibit restricted rotation around the N-CO bond due to partial double-bond character. In NMR, this can present as broadened peaks or distinct rotameric sets at room temperature. If rotamers are observed, heat the probe to the coalescence temperature (e.g., 80°C) to collapse the rotamers into a single, sharp, easily integrable peak.

HPLC-UV/MS Protocol

While qNMR provides absolute molar purity, HPLC is essential for detecting trace-level impurities and degradation products (e.g., 2-aminopyridine) that fall below the NMR detection threshold[3].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution in Methanol. Perform serial dilutions to create a 5-point external calibration curve (10, 25, 50, 75, 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes. Causality: The pyridine ring confers significant polarity, while the ethyl methyl carbamate moiety is lipophilic. An isocratic method would result in either poor retention of polar degradants or excessive band broadening of the parent compound. A gradient ensures sharp peak shapes across the polarity spectrum.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the pyridine chromophore).

  • System Suitability (Self-Validation): Inject a blank (Methanol) before and after the run to assess carryover. Ensure the resolution factor ( Rs​ ) between the API and its primary degradant is > 2.0.

Cross-Validation Data Comparison

When cross-validating these methods, discrepancies often arise not from analytical error, but from the fundamental physics of the detectors. The table below summarizes the typical performance metrics when validating Ethyl methyl(2-pyridinyl)carbamate.

Performance ParameterSpectroscopic (qNMR)Chromatographic (HPLC-UV)
Fundamental Principle Direct molar proportionality[3]Separation & UV absorbance[3]
Linearity ( R2 ) > 0.9998> 0.9995
Limit of Detection (LOD) ~0.5 mg/mL[6]~0.05 µg/mL
Precision (Inter-day RSD%) < 0.5%[6]< 1.5%
Accuracy (Recovery) 99.8% ± 0.5%98.5% ± 1.5%
Reference Standard Needed Universal Internal Standard[5]Compound-Specific External Standard
Susceptibility to Bias Low (Absolute method)High (Response factor dependent)[3]

Mechanistic Insights & Causality of Discrepancies

If HPLC reports a purity of 99.5% but qNMR reports 98.0%, which is correct?

As an application scientist, you must trust the qNMR for absolute mass-fraction purity. HPLC is a comparative method; its area-percent purity calculation inherently assumes that all impurities share the exact same UV response factor (molar absorptivity) as the parent compound[3]. If Ethyl methyl(2-pyridinyl)carbamate degrades into a species that lacks the pyridine chromophore (or has a significantly lower extinction coefficient), HPLC will drastically underestimate the concentration of that impurity, artificially inflating the apparent purity of the sample.

Conversely, qNMR is a "universal detector" for protons. Because it is a primary ratio method, it is immune to chromophore variations[5]. However, because qNMR struggles with LODs below 0.1%, HPLC remains mandatory for toxicological impurity profiling. Therefore, true validation requires the synergistic application of both: qNMR for absolute assay assignment, and HPLC for trace impurity resolution.

Sources

Evaluating the Regioselectivity of Ethyl Methyl(2-pyridinyl)carbamate in Late-Stage C-H Fluorination: A Comparison with Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared by: Senior Application Scientist, Late-Stage Functionalization (LSF)

Introduction: The Challenge of Pyridine C-H Fluorination

In the realm of drug discovery, the selective introduction of fluorine into nitrogen-containing heterocycles is a transformative strategy used to modulate pKa​ , enhance metabolic stability, and improve target binding affinity. However, achieving strict regiocontrol on electron-deficient pyridine rings remains a formidable synthetic challenge. Traditional methods often require pre-functionalized substrates (e.g., halogens or boronic acids) or highly aggressive reagents that lack chemoselectivity.

The advent of Silver(II) Fluoride ( AgF2​ )-mediated C-H fluorination revolutionized this space, allowing for direct, late-stage functionalization under mild conditions[1]. This guide objectively evaluates the regioselectivity and synthetic utility of Ethyl methyl(2-pyridinyl)carbamate (CAS 125867-10-9) as a benchmark substrate in this reaction, comparing its performance against key structural analogs to elucidate the governing rules of steric and electronic direction.

Mechanistic Causality: Why the Carbamate Promoiety?

The behavior of Ethyl methyl(2-pyridinyl)carbamate under oxidative fluorination conditions highlights a delicate balance of steric and electronic factors[2]. When evaluating this compound against its analogs, the carbamate moiety exerts a dual influence on the reaction pathway:

  • Electronic Modulation for SET: AgF2​ acts as both a single-electron oxidant and a fluorine source. The initial step requires a Single Electron Transfer (SET) from the pyridine nitrogen to the Ag(II) center[3]. Strongly electron-withdrawing groups overly deactivate the ring, stalling the SET. The ethyl methylcarbamate group mildly deactivates the ring—just enough to prevent uncontrolled polyfluorination, while maintaining sufficient electron density to initiate the radical cation formation.

  • Steric Shielding for Regiocontrol: The bulky N -methyl- N -ethylcarbamate group sterically blocks the adjacent C3 position. Consequently, the active Ag-F species is forced to attack the less hindered C6 position (ortho to the pyridine nitrogen), resulting in exclusive regioselectivity[4].

Pathway A Ethyl methyl(2-pyridinyl)carbamate (Substrate) B AgF2 Coordination (N-Ag Interaction) A->B MeCN, 25°C C Radical Cation Formation (Single Electron Transfer) B->C SET D Steric Blockade at C3 (Carbamate Bulk) C->D Regiocontrol E Exclusive C6 Fluorination (Product) D->E F- Transfer

Caption: AgF2-Mediated C-H Fluorination Pathway of Ethyl methyl(2-pyridinyl)carbamate.

Comparative Analysis: Selectivity vs. Structural Analogs

To objectively assess the efficiency of the carbamate directing group, we compare the fluorination of Ethyl methyl(2-pyridinyl)carbamate against three structural analogs representing different electronic and steric profiles: an amide, an ether, and a halogen[4].

Substrate (Structural Analog)C2 SubstituentYield (%)RegioselectivityMechanistic Observation
Ethyl methyl(2-pyridinyl)carbamate −N(CH3​)CO2​Et 49% Exclusive C6 Optimal balance; prevents over-oxidation while sterically blocking C3[4].
N,N-Diethyl picolinamide −CON(Et)2​ 75% Exclusive C6 Stronger electron-withdrawing nature stabilizes the radical intermediate, boosting overall yield[4].
2-Methoxypyridine −OCH3​ ~68% Exclusive C6 Electron-donating group accelerates initial SET but increases the risk of competitive side reactions.
2-Chloropyridine −Cl ~52% Exclusive C6 Inductive withdrawal heavily deactivates the ring, requiring longer reaction times to achieve moderate yields.

Key Takeaway: While N,N-diethyl picolinamide provides a higher absolute yield, Ethyl methyl(2-pyridinyl)carbamate serves as a highly reliable substrate for generating 2-amino-6-fluoropyridine derivatives, which are critical building blocks in medicinal chemistry that are otherwise difficult to synthesize via traditional SN​Ar chemistry[2].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness in your LSF workflows, the following step-by-step methodology details the AgF2​ -mediated fluorination of Ethyl methyl(2-pyridinyl)carbamate to afford ethyl (6-fluoropyridin-2-yl)(methyl)carbamate[4].

System Validation Note: This protocol incorporates a visual and spectroscopic self-validation loop. AgF2​ is a dark brown/black powder. As it transfers fluorine and reduces to AgF , the reaction mixture transitions in color.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Transfer all materials into a nitrogen-filled glovebox. AgF2​ is highly moisture-sensitive and will rapidly hydrolyze to form HF and Ag2​O if exposed to ambient humidity.

  • Reagent Assembly: To a flame-dried 40 mL scintillation vial equipped with a PTFE-coated magnetic stir bar, add Ethyl methyl(2-pyridinyl)carbamate (90 mg, 0.50 mmol, 1.0 equiv) and AgF2​ (219 mg, 1.50 mmol, 3.00 equiv)[4].

  • Solvent Addition: Suspend the solid mixture in 20 mL of strictly anhydrous acetonitrile (MeCN)[4]. Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Remove the sealed vial from the glovebox and stir vigorously at ambient temperature (25 °C) for 1 to 2 hours.

  • Validation Check (In-Process): Extract a 0.1 mL aliquot, filter through a short pad of Celite, and analyze via 19F NMR. The emergence of a distinct singlet at δ -69.9 ppm (or similar, depending on exact calibration) confirms successful C6-fluorination[4].

  • Quenching & Extraction: Once complete, quench the reaction by pouring it into 30 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography, eluting with a 10:1 mixture of hexanes to ethyl acetate ( Rf​ = 0.45) to afford the pure product as a clear oil[4].

References

  • Title: Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction Source: Science (2013) URL: [Link]

  • Title: C-H fluorination of heterocycles with silver (II) fluoride (US Patent 9,701,635)
  • Title: Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions (Dissertation) Source: UC Berkeley Electronic Theses and Dissertations (eScholarship) URL: [Link]

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